UNC6934
Description
Properties
Molecular Formula |
C24H21N5O4 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-cyclopropyl-3-oxo-N-[[4-(pyrimidin-4-ylcarbamoyl)phenyl]methyl]-4H-1,4-benzoxazine-7-carboxamide |
InChI |
InChI=1S/C24H21N5O4/c30-22-13-33-20-11-17(5-8-19(20)27-22)24(32)29(18-6-7-18)12-15-1-3-16(4-2-15)23(31)28-21-9-10-25-14-26-21/h1-5,8-11,14,18H,6-7,12-13H2,(H,27,30)(H,25,26,28,31) |
InChI Key |
KOZGEDUWAQFVAV-UHFFFAOYSA-N |
SMILES |
C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=NC=NC=C3)C(=O)C4=CC5=C(C=C4)NC(=O)CO5 |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=NC=NC=C3)C(=O)C4=CC5=C(C=C4)NC(=O)CO5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UNC6934; UNC-6934; UNC 6934 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of UNC6934
This guide provides a detailed examination of this compound, a potent and selective chemical probe for the N-terminal PWWP domain of Nuclear Receptor Binding SET Domain Protein 2 (NSD2). We will explore its molecular mechanism, binding characteristics, cellular effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound functions as a high-affinity antagonist of the NSD2-PWWP1 domain.[1][2] NSD2 is the primary methyltransferase responsible for histone H3 lysine 36 dimethylation (H3K36me2), a mark associated with active gene transcription.[3][4] The NSD2 protein contains several chromatin "reader" domains, including the PWWP1 domain, which recognizes and binds to H3K36me2-marked nucleosomes, thereby stabilizing NSD2 on chromatin.[3]
The core mechanism of this compound involves its direct binding to the conserved aromatic cage within the NSD2-PWWP1 domain. This aromatic cage is the structural feature responsible for recognizing the H3K36me2 mark. By occupying this canonical binding pocket, this compound physically obstructs the interaction between the PWWP1 domain and its histone mark on the nucleosome.
A critical aspect of this compound's mechanism is that it does not inhibit the catalytic SET domain of NSD2. Consequently, it does not alter global levels of H3K36me2. Instead, its primary effect is the disruption of the PWWP1-chromatin interaction, which leads to a distinct cellular phenotype: the relocalization and accumulation of the NSD2 protein within the nucleolus. This effect phenocopies NSD2 protein isoforms that lack the PWWP1 domain, which are found in certain multiple myeloma translocations.
Due to its specific targeting of a reader domain, this compound has served as a valuable tool for dissecting the non-catalytic functions of NSD2 and as a warhead for developing targeted protein degraders (PROTACs) that induce the degradation of NSD2.
Caption: Mechanism of this compound action on NSD2 localization.
Quantitative Data Summary
The potency and selectivity of this compound have been quantified across various biochemical and cellular assays.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Method | Value | Cell Line / System | Reference |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 91 ± 8 nM | In vitro | |
| Surface Plasmon Resonance (SPR) | 80 ± 18 nM | In vitro | ||
| Surface Plasmon Resonance (SPR) | 80 nM | In vitro | ||
| Inhibitory Concentration (IC50) | AlphaScreen (PWWP1/H3K36me2 disruption) | 104 ± 13 nM | In vitro | |
| NanoBRET PPI Assay | 1.23 ± 0.25 µM | U2OS Cells | ||
| NanoBRET Assay | 1.09 ± 0.23 µM | U2OS Cells |
Table 2: Selectivity Profile of this compound
| Target Family | Assay | Results | Reference |
| PWWP Domains | Differential Scanning Fluorimetry (DSF) | Selective for NSD2-PWWP1 over 15 other human PWWP domains. | |
| Methyltransferases | In vitro panel screen | No inhibition of 33 methyltransferases, including NSD1, NSD2, NSD3, and SETD2. | |
| CNS Receptors/Transporters | In vitro panel screen (90 targets) | Only significant off-target was the human sodium-dependent serotonin transporter (Ki = 1.4 ± 0.8 µM). |
Key Experimental Protocols
The characterization of this compound relies on several key methodologies to establish its binding kinetics, cellular activity, and structural interactions.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the general steps for determining the binding affinity (Kd) of this compound to the NSD2-PWWP1 domain.
-
Immobilization: Recombinant NSD2-PWWP1 protein is immobilized onto the surface of a sensor chip (e.g., Biacore CM5).
-
Analyte Preparation: this compound is prepared in a series of concentrations in a suitable running buffer. A buffer-only (zero concentration) sample is used for baseline subtraction.
-
Binding Measurement: The prepared this compound solutions are injected sequentially over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.
-
Dissociation: After each injection, running buffer is flowed over the chip to measure the dissociation of the this compound-PWWP1 complex.
-
Data Analysis: The resulting sensorgrams are corrected for non-specific binding and bulk refractive index changes. The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir). The equilibrium dissociation constant (Kd) is calculated as koff/kon.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Cellular Target Engagement via NanoBRET Assay
This protocol describes a general method for measuring the ability of this compound to disrupt the interaction between NSD2-PWWP1 and histone H3 in living cells.
-
Cell Preparation: U2OS cells are co-transfected with two expression vectors: one encoding the NSD2-PWWP1 domain fused to a NanoLuciferase (Nluc) enzyme, and another encoding histone H3.3 fused to a HaloTag protein.
-
HaloTag Labeling: Transfected cells are incubated with a cell-permeable HaloTag ligand conjugated to a fluorescent reporter (e.g., NanoBRET 618).
-
Compound Treatment: The labeled cells are treated with a range of this compound concentrations for a specified incubation period (e.g., 4 hours). A vehicle control (e.g., DMSO) is also included.
-
BRET Measurement: The NanoLuciferase substrate (furimazine) is added to the cells. If the Nluc-PWWP1 and HaloTag-H3.3 proteins are in close proximity (<10 nm), Bioluminescence Resonance Energy Transfer (BRET) occurs from the donor (Nluc) to the acceptor (fluorophore).
-
Data Acquisition: The light emission at two wavelengths is measured simultaneously: one for the Nluc donor and one for the fluorescent acceptor.
-
Data Analysis: The NanoBRET ratio is calculated by dividing the acceptor emission by the donor emission. The IC50 value is determined by plotting the BRET ratio against the this compound concentration and fitting the data to a dose-response curve. A decrease in the BRET signal indicates disruption of the protein-protein interaction.
Confocal Microscopy for NSD2 Localization
This protocol details the visualization of this compound's effect on the subcellular localization of endogenous NSD2.
-
Cell Culture and Treatment: U2OS cells are seeded on glass coverslips. The following day, they are treated with either DMSO (vehicle control) or a working concentration of this compound (e.g., 5 µM) for 4 hours.
-
Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde, and then permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Immunofluorescence Staining: Cells are incubated with a primary antibody against NSD2. Following washes, they are incubated with a fluorescently-labeled secondary antibody. To visualize the nucleolus, a co-stain with an antibody against a nucleolar marker like fibrillarin or nucleolin can be performed.
-
DNA Staining and Mounting: The cell nuclei are counterstained with a DNA dye such as Hoechst 33342. The coverslips are then mounted onto microscope slides.
-
Imaging: Images are acquired using a confocal microscope. Z-stacks are often captured to allow for a three-dimensional reconstruction of the cells.
-
Image Analysis: The fluorescence intensity and localization of the NSD2 signal are analyzed. Colocalization analysis (e.g., using Pearson's Correlation Coefficient) between the NSD2 signal and the nucleolar marker is performed to quantify the degree of NSD2 accumulation in the nucleolus.
Caption: Workflow for analyzing cellular NSD2 localization.
References
UNC6934: A Potent and Selective Chemical Probe for Interrogating the NSD2-PWWP1 Chromatin Reader Domain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of UNC6934, a first-in-class chemical probe targeting the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). NSD2 is a histone methyltransferase frequently implicated in oncogenesis, particularly in multiple myeloma and acute lymphoblastic leukemia, through its catalytic activity of dimethylating histone H3 at lysine 36 (H3K36me2). This compound offers a powerful tool to dissect the non-enzymatic functions of NSD2 by specifically antagonizing the H3K36me2 "reader" function of its PWWP1 domain. This document details the biochemical and cellular activity of this compound, its selectivity profile, and its mechanism of action. Furthermore, it provides detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows to facilitate its use in research and drug discovery.
Introduction
The Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a critical epigenetic regulator.[1][2] Its primary enzymatic function is the dimethylation of H3K36, a histone mark associated with active gene transcription.[1][3] Aberrant NSD2 activity, often due to chromosomal translocation t(4;14) in multiple myeloma or activating mutations in acute lymphoblastic leukemia, leads to global changes in chromatin methylation, driving oncogenesis.[1]
Beyond its catalytic SET domain, NSD2 possesses several chromatin-reading modules, including two Proline-Tryptophan-Tryptophan-Proline (PWWP) domains and five Plant Homeodomain (PHD) fingers. The N-terminal PWWP domain (PWWP1) specifically recognizes and binds to H3K36me2/me3, an interaction that is crucial for stabilizing NSD2 on chromatin. This "reading" function is distinct from the "writing" function of the SET domain and presents an alternative avenue for therapeutic intervention.
This compound is a potent and selective small-molecule antagonist of the NSD2-PWWP1 domain. It was developed to specifically disrupt the interaction between PWWP1 and its cognate histone mark, H3K36me2. This allows for the targeted investigation of the biological roles of this reader domain, independent of NSD2's methyltransferase activity. This guide serves as a technical resource for researchers utilizing this compound to explore NSD2 biology and its implications in disease.
Data Presentation
Table 1: In Vitro Biochemical Activity of this compound
| Assay Type | Target | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd | 91 ± 8 nM | |
| AlphaScreen | NSD2-PWWP1 vs. H3K36me2 nucleosomes | IC50 | 104 ± 13 nM | |
| AlphaScreen | full-length NSD2 vs. H3K36me2 nucleosomes (in the presence of salmon sperm DNA) | IC50 | 78 ± 29 nM |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| NanoBRET Protein-Protein Interaction Assay | U2OS | EC50 | 1.23 ± 0.25 µM |
Table 3: Selectivity Profile of this compound
| Assay Type | Target Panel | Result | Reference |
| Differential Scanning Fluorimetry (DSF) | 15 other human PWWP domains | No significant stabilization observed at 100 µM | |
| Enzymatic Assay | Panel of 33 methyltransferases (including NSD1, NSD2, NSD3, and SETD2) | No significant inhibition observed | |
| Radioligand Binding Assay | Panel of 90 CNS receptors, channels, and transporters | Only significant off-target at 10 µM was the human sodium-dependent serotonin transporter (Ki = 1.4 ± 0.8 µM) |
Table 4: Properties of the Negative Control Compound UNC7145
| Assay Type | Target | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Binding | No appreciable binding up to 20 µM | |
| AlphaScreen | full-length NSD2 vs. H3K36me2 nucleosomes | IC50 | 5.1 ± 1 µM | |
| NanoBRET Protein-Protein Interaction Assay | U2OS | Activity | Inactive |
Mechanism of Action
This compound functions by directly competing with H3K36me2 for binding to the aromatic cage of the NSD2-PWWP1 domain. This aromatic cage is a conserved structural feature in methyl-lysine reader domains that recognizes the methylated lysine residue. X-ray crystallography has confirmed that this compound occupies this canonical H3K36me2-binding pocket.
By disrupting the NSD2-PWWP1-H3K36me2 interaction, this compound leads to a partial disengagement of NSD2 from chromatin. A key cellular phenotype resulting from this compound treatment is the accumulation of endogenous NSD2 in the nucleolus. This phenocopies the localization defects observed in multiple myeloma cells with NSD2 translocations that result in protein isoforms lacking the PWWP1 domain. This suggests a model where the reader domains of NSD2 act cooperatively to maintain its localization at chromatin and prevent its sequestration in the nucleolus. Importantly, this compound does not directly inhibit the catalytic activity of the NSD2 methyltransferase domain.
Caption: this compound competitively binds to the NSD2-PWWP1 domain, disrupting its interaction with H3K36me2 on chromatin and causing NSD2 to relocalize to the nucleolus.
Experimental Protocols
Surface Plasmon Resonance (SPR)
This protocol is adapted from studies characterizing the binding of this compound to the NSD2-PWWP1 domain.
Objective: To determine the binding affinity (Kd) of this compound for NSD2-PWWP1.
Materials:
-
Biacore T200 instrument (GE Healthcare)
-
SA sensor chip
-
Biotinylated NSD2-PWWP1 protein
-
HBS-EP buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20)
-
This compound and UNC7145 (negative control) dissolved in 100% DMSO
-
Running buffer: HBS-EP with 0.5% DMSO
Procedure:
-
Immobilize the biotinylated NSD2-PWWP1 domain onto one flow cell of a streptavidin-conjugated SA chip to a level of approximately 5,000-6,000 response units (RU). Leave a second flow cell empty for reference subtraction.
-
Prepare a dilution series of this compound in running buffer. A typical starting concentration is 2 µM, followed by a 1:3 serial dilution to yield at least five concentrations.
-
Perform the binding analysis at 20°C using a single-cycle kinetic method.
-
Inject the this compound dilutions sequentially over the flow cells at a flow rate of 75 µL/min with a contact time of 60 seconds and a dissociation time of 120 seconds.
-
Regenerate the sensor chip surface between cycles according to the manufacturer's instructions.
-
Subtract the reference flow cell data from the active flow cell data.
-
Analyze the resulting sensorgrams using the Biacore evaluation software, fitting the data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
AlphaScreen Assay
This protocol is for assessing the ability of this compound to disrupt the interaction between NSD2-PWWP1 and H3K36me2-containing nucleosomes.
Objective: To determine the IC50 of this compound for the NSD2-PWWP1-H3K36me2 interaction.
Materials:
-
His-tagged NSD2-PWWP1 or full-length NSD2
-
Biotinylated semi-synthetic designer nucleosomes containing H3K36me2 (dNucs)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
AlphaScreen assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
This compound and UNC7145 dissolved in DMSO
-
384-well ProxiPlate (PerkinElmer)
-
EnVision plate reader or similar instrument capable of AlphaScreen detection
Procedure:
-
Prepare a dilution series of this compound in assay buffer containing a final DMSO concentration of 1%.
-
In a 384-well plate, add the NSD2 protein (final concentration in the low nM range, to be optimized) and the H3K36me2 dNucs (final concentration in the low nM range, to be optimized).
-
Add the this compound dilutions to the wells. Include DMSO-only controls for 100% activity and buffer-only controls for 0% activity.
-
For assays with full-length NSD2, salmon sperm DNA can be included at 2 µg/mL to reduce non-specific DNA interactions.
-
Incubate the plate at room temperature for 30-60 minutes.
-
In subdued light, add a mixture of Streptavidin-Donor beads and Nickel Chelate-Acceptor beads to each well (final concentration of ~20 µg/mL each).
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an EnVision reader.
-
Normalize the data to the DMSO controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.
NanoBRET™ Protein-Protein Interaction (PPI) Assay
This cellular assay measures the target engagement of this compound in live cells.
Objective: To determine the EC50 of this compound for disrupting the NSD2-PWWP1-Histone H3 interaction in cells.
Materials:
-
U2OS cells
-
Plasmids for expressing NanoLuc-NSD2-PWWP1 (donor) and HaloTag-Histone H3.3 (acceptor)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand (Promega)
-
NanoBRET™ Nano-Glo® Substrate (Promega)
-
White, 96-well assay plates
-
Luminometer with 450 nm and >610 nm emission filters
Procedure:
-
Co-transfect U2OS cells with the NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3 plasmids at a 1:10 ratio.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension at a final concentration of 100 nM and incubate at 37°C for 30 minutes.
-
Prepare a serial dilution of this compound in Opti-MEM.
-
Plate the cells in a white 96-well plate and add the this compound dilutions.
-
Incubate the plate at 37°C for 4 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate to each well.
-
Read the luminescence at 450 nm (donor) and >610 nm (acceptor) within 10 minutes.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data and fit the dose-response curve to determine the EC50 value.
Caption: A typical experimental workflow for characterizing a chemical probe like this compound, from in vitro binding to cellular activity and structural studies.
Conclusion
This compound is a high-quality chemical probe for the NSD2-PWWP1 domain, characterized by its high potency, excellent selectivity, and demonstrated on-target engagement in cells. It serves as an invaluable tool for dissecting the biological functions of this chromatin reader domain, which are distinct from the catalytic activity of NSD2. The availability of a well-characterized, structurally similar negative control, UNC7145, further enhances its utility and allows for rigorous experimental design. This technical guide provides the necessary information and protocols for researchers to effectively employ this compound in their studies to further unravel the complexities of NSD2 biology and its role in cancer.
References
Understanding UNC6934: A Technical Guide to its Function in Epigenetics
For Researchers, Scientists, and Drug Development Professionals
UNC6934 is a potent and selective chemical probe that serves as a critical tool for investigating the epigenetic functions of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). This guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its activity, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound is an antagonist of the N-terminal PWWP domain (PWWP1) of NSD2.[1][2][3] NSD2 is a histone methyltransferase responsible for the dimethylation of lysine 36 on histone H3 (H3K36me2), a mark associated with active gene transcription.[2][4] The PWWP1 domain of NSD2 is a "reader" domain that recognizes and binds to the H3K36me2 mark, anchoring the NSD2 protein to chromatin.
This compound functions by occupying the canonical H3K36me2-binding pocket of the NSD2-PWWP1 domain. This direct binding competitively inhibits the interaction between the PWWP1 domain and H3K36me2-marked nucleosomes. A significant consequence of this disruption is the altered subcellular localization of the NSD2 protein. Treatment with this compound causes the endogenous NSD2 to accumulate in the nucleolus, which phenocopies the localization defects observed in NSD2 protein isoforms that lack the PWWP1 domain due to translocations prevalent in multiple myeloma.
A closely related but inactive compound, UNC7145, serves as a negative control for experiments with this compound.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound's binding affinity, cellular activity, and selectivity.
| Parameter | Value | Assay Type | Target/System | Reference |
| Binding Affinity | ||||
| Kd | 80 ± 18 nM | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | |
| Kd | 91 ± 8 nM | Not Specified | NSD2-PWWP1 | |
| Cellular Activity | ||||
| IC50 | 1.09 ± 0.23 µM | NanoBRET Assay | Disruption of NSD2-PWWP1/H3K36me2 interaction in U2OS cells | |
| IC50 | 104 ± 13 nM | Not Specified | Disruption of NSD2-PWWP1/nucleosomal H3K36me2 interaction | |
| Recommended Cellular Concentration | Up to 10 µM (5 µM for longer incubations) | Cellular Assays | Various cell lines | |
| Selectivity | ||||
| Off-Target Inhibition (Ki) | 1.4 ± 0.8 µM | Radioligand Binding Assay | Human sodium-dependent serotonin transporter | |
| Selectivity Profile | Selective over 15 other human PWWP domains | Differential Scanning Fluorimetry (DSF) | Panel of human PWWP domains | |
| Methyltransferase Activity | No inhibition observed | Not Specified | Panel of 33 methyltransferases, including NSD1, NSD2, NSD3, and SETD2 |
Key Experimental Methodologies
Detailed protocols for the key experiments used to characterize this compound are outlined below.
1. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (Kd) of this compound to the NSD2-PWWP1 domain.
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as an analyte (this compound) flows over an immobilized ligand (NSD2-PWWP1). This change is proportional to the mass of the analyte bound to the ligand.
-
General Protocol:
-
Immobilize recombinant NSD2-PWWP1 protein onto the surface of a sensor chip.
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate, allowing for association.
-
Flow the running buffer over the chip to allow for dissociation.
-
Measure the changes in the SPR signal (response units) over time for each concentration.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
2. NanoBRET Assay for Cellular Target Engagement
-
Objective: To measure the ability of this compound to disrupt the interaction between NSD2-PWWP1 and histone H3 in live cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay. In this case, NSD2 is fused to a NanoLuc luciferase (energy donor), and histone H3 is fused to a HaloTag that is labeled with a fluorescent probe (energy acceptor). If NSD2 and H3 are in close proximity (<10 nm), energy transfer occurs from the luciferase to the fluorophore, generating a BRET signal.
-
General Protocol:
-
Co-transfect U2OS cells with plasmids encoding for NanoLuc-NSD2 and HaloTag-H3.
-
Culture the cells and add the HaloTag-specific fluorescent ligand to label the histone H3.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control).
-
Add the NanoLuc substrate to initiate the luminescent reaction.
-
Measure the luminescence at two wavelengths (one for the donor and one for the acceptor).
-
Calculate the BRET ratio and plot it against the this compound concentration to determine the IC50 value.
-
3. Differential Scanning Fluorimetry (DSF) for Selectivity Profiling
-
Objective: To assess the selectivity of this compound by measuring its binding to a panel of other PWWP domain-containing proteins.
-
Principle: DSF measures the thermal stability of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds upon heating. The binding of a ligand like this compound typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
-
General Protocol:
-
In a multiwell plate, prepare a reaction mixture for each protein to be tested, containing the protein, a fluorescent dye (e.g., SYPRO Orange), and either this compound or a vehicle control.
-
Place the plate in a real-time PCR instrument.
-
Gradually increase the temperature and monitor the fluorescence at each temperature increment.
-
Plot the fluorescence intensity versus temperature to generate a melting curve.
-
Determine the Tm for each protein in the presence and absence of this compound. A significant shift in Tm indicates binding.
-
Visualizing this compound's Role in Epigenetics
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound action on NSD2 localization.
Caption: Workflow for characterizing a chemical probe like this compound.
References
UNC6934: A Potent Chemical Probe Disrupting the NSD2-H3K36me2 Interaction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation.[1][2] NSD2 is the primary enzyme responsible for the dimethylation of histone H3 at lysine 36 (H3K36me2), a modification associated with active gene transcription.[1][2][3] Dysregulation of NSD2 activity through overexpression, mutation, or chromosomal translocation is implicated in various cancers, notably multiple myeloma.
The N-terminal PWWP domain of NSD2 (NSD2-PWWP1) is a key "reader" domain that recognizes and binds to the H3K36me2 mark, thereby anchoring the NSD2 complex to chromatin and facilitating its methyltransferase activity. The development of small molecules that can disrupt this protein-protein interaction (PPI) is a promising therapeutic strategy.
This technical guide focuses on UNC6934, a potent and selective chemical probe that targets the NSD2-PWWP1 domain. This compound binds to the aromatic cage of NSD2-PWWP1, competitively inhibiting its interaction with H3K36me2. This document provides a comprehensive overview of this compound, including its binding characteristics, mechanism of action, and detailed protocols for key experimental assays used to study its activity.
Mechanism of Action of this compound
This compound acts as a competitive antagonist of the NSD2-PWWP1 domain's interaction with the H3K36me2 epigenetic mark. The PWWP1 domain contains a conserved aromatic cage that recognizes and binds the dimethylated lysine residue of H3K36. This compound was designed to fit into this binding pocket, thereby physically occluding the natural ligand.
The crystal structure of this compound in complex with NSD2-PWWP1 confirms that it occupies the canonical H3K36me2-binding pocket. By disrupting the NSD2-PWWP1-H3K36me2 interaction, this compound effectively disengages the NSD2 enzyme from its chromatin substrate, leading to a reduction in localized H3K36me2 levels and subsequent alterations in gene expression. Cellularly, treatment with this compound has been shown to induce the accumulation of endogenous NSD2 in the nucleolus, a phenotype that mirrors the localization of NSD2 isoforms lacking the PWWP1 domain found in multiple myeloma.
Quantitative Data
The binding affinity and inhibitory activity of this compound against the NSD2-PWWP1 domain have been characterized using various biophysical and biochemical assays. The data is summarized in the tables below.
Table 1: Binding Affinity of this compound for NSD2-PWWP1
| Assay | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | Kd | 80 ± 18 nM | |
| Surface Plasmon Resonance (SPR) | Kd | 91 ± 8 nM |
Table 2: Inhibitory Activity of this compound
| Assay | Target Interaction | Parameter | Value | Reference |
| AlphaScreen | NSD2-PWWP1 with H3K36me2 nucleosomes | IC50 | 104 ± 13 nM | |
| AlphaScreen | Full-length NSD2 with H3K36me2 nucleosomes | IC50 | 78 ± 29 nM | |
| NanoBRET | NSD2-PWWP1 with Histone H3.3 in U2OS cells | EC50 | 1.23 ± 0.25 µM | |
| NanoBRET | NSD2-PWWP1 with H3K36me2 nucleosomes in U2OS cells | IC50 | 1.09 ± 0.23 µM |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the interaction of this compound with NSD2-PWWP1 are provided below.
Protein Expression and Purification of NSD2-PWWP1
-
Construct Generation : The DNA fragment encoding human NSD2-PWWP1 (amino acids 211-350) is subcloned into a pET28-MHL vector, which includes an N-terminal His6 tag.
-
Protein Expression : The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in Terrific Broth at 37°C to an OD600 of 1.2-1.5. Protein expression is induced with 0.5 mM IPTG at 18°C for 16 hours.
-
Cell Lysis : The cell pellet is resuspended and lysed in a buffer containing 20 mM Tris-HCl (pH 7.5), 500 mM NaCl, and 5% glycerol. The lysate is clarified by centrifugation.
-
Affinity Chromatography : The supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with a buffer containing 250 mM imidazole.
-
Size-Exclusion Chromatography : The eluted protein is further purified by gel filtration on a Superdex 200 column pre-equilibrated with 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, and 5% glycerol.
-
Purity Assessment : The purity of the protein fractions is assessed by SDS-PAGE.
Surface Plasmon Resonance (SPR)
-
Chip Preparation : A Biacore CM5 sensor chip is used. Biotinylated NSD2-PWWP1 is immobilized on the chip surface.
-
Analyte Preparation : this compound is serially diluted in running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Binding Analysis : The this compound dilutions are injected over the sensor chip surface at a constant flow rate. The association and dissociation phases are monitored in real-time.
-
Data Analysis : The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Reagent Preparation :
-
Acceptor Beads : Anti-His Acceptor beads are used to capture His-tagged NSD2-PWWP1.
-
Donor Beads : Streptavidin-coated Donor beads are used to bind biotinylated H3K36me2 histone peptides or nucleosomes.
-
Assay Buffer : A suitable buffer, for example, 25 mM HEPES (pH 7.5), 100 mM NaCl, and 0.1% BSA.
-
-
Assay Procedure :
-
A solution of His-tagged NSD2-PWWP1 is incubated with this compound at various concentrations.
-
Biotinylated H3K36me2 nucleosomes are added to the mixture.
-
Anti-His Acceptor beads are added and incubated.
-
Streptavidin Donor beads are added and incubated in the dark.
-
-
Signal Detection : The plate is read on an AlphaScreen-compatible plate reader. Excitation is at 680 nm, and emission is detected at 520-620 nm.
-
Data Analysis : The AlphaScreen signal is plotted against the this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay
-
Cell Preparation : U2OS cells are co-transfected with two plasmids: one encoding a NanoLuc® luciferase-NSD2-PWWP1 fusion protein (donor) and another encoding a HaloTag®-Histone H3.3 fusion protein (acceptor).
-
Assay Plate Setup : The transfected cells are seeded into a multi-well plate.
-
Compound Treatment : The cells are treated with varying concentrations of this compound.
-
Labeling : A cell-permeable HaloTag® ligand fluorescently labeled with a suitable acceptor fluorophore (e.g., NanoBRET™ 618 Ligand) is added to the cells.
-
Substrate Addition : A NanoLuc® substrate is added to the wells to initiate the bioluminescent reaction.
-
Signal Detection : The plate is read on a luminometer capable of detecting both the donor (luciferase) and acceptor (fluorophore) emission wavelengths.
-
Data Analysis : The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. The change in the BRET ratio is plotted against the this compound concentration to determine the EC50 or IC50 value.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation :
-
The purified NSD2-PWWP1 protein is placed in the sample cell of the calorimeter.
-
This compound is loaded into the injection syringe.
-
Both the protein and the compound must be in the same buffer to minimize heats of dilution.
-
-
Titration : A series of small injections of this compound are made into the protein solution. The heat change associated with each injection is measured.
-
Data Acquisition : The raw data consists of a series of heat spikes corresponding to each injection.
-
Data Analysis : The integrated heat for each injection is plotted against the molar ratio of this compound to NSD2-PWWP1. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow: AlphaScreen Assay
References
Preliminary Investigation of UNC6934 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC6934 is a potent and selective chemical probe that targets the PWWP1 domain of Nuclear Receptor Binding SET Domain Containing 2 (NSD2), also known as MMSET or WHSC1.[1][2] NSD2 is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active gene transcription.[3][4] Overexpression of NSD2, often due to the t(4;14) chromosomal translocation, is a key oncogenic driver in approximately 15-20% of multiple myeloma cases and is also implicated in other cancers.[3] This guide provides a comprehensive overview of the preliminary investigations into this compound's activity in cancer cell lines, focusing on its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as an antagonist of the NSD2-PWWP1 domain. It competitively binds to the aromatic cage of PWWP1, thereby disrupting its interaction with H3K36me2-marked nucleosomes. This disruption does not inhibit the catalytic SET domain of NSD2 but rather alters its subcellular localization, leading to an accumulation of NSD2 in the nucleolus. This phenocopies the localization of NSD2 isoforms that lack the PWWP1 domain, which are observed in multiple myeloma.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay | Notes | Cell Line |
| Binding Affinity (Kd) | 91 ± 8 nM | Surface Plasmon Resonance (SPR) | Direct binding to NSD2-PWWP1 domain. | - |
| Binding Affinity (Kd) | 80 ± 18 nM | Surface Plasmon Resonance (SPR) | Direct binding to NSD2-PWWP1 domain. | - |
| IC50 | 104 ± 13 nM | AlphaScreen | Disruption of NSD2-PWWP1 binding to H3K36me2-marked nucleosomes. | In vitro |
| EC50 | 1.23 ± 0.25 µM | NanoBRET PPI Assay | Cellular target engagement in live cells. | U2OS |
Table 1: In Vitro and Cellular Activity of this compound
It is important to note that preliminary studies have shown that this compound has minimal to no direct antiproliferative or cytotoxic effects on its own in various cancer cell lines at concentrations typically used for in vitro studies. For instance, in KMS11 and MM1.S multiple myeloma cell lines, treatment with this compound did not significantly affect cell proliferation. This is consistent with its mechanism of action, which involves altering protein localization rather than directly inhibiting a critical enzymatic activity for cell survival. However, this compound has served as a crucial chemical tool and a starting point for the development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of NSD2.
| Cell Line | Cancer Type | Effect of this compound | Concentration |
| KMS11 | Multiple Myeloma | No significant change in proliferation. | Up to 10 µM |
| MM1.S | Multiple Myeloma | No significant change in proliferation. | Up to 10 µM |
| U2OS | Osteosarcoma | No significant cytotoxicity observed. | Up to 12.5 µM |
| HCT116 | Colorectal Carcinoma | No significant cytotoxicity observed. | Not specified |
| HEK293 | Embryonic Kidney | No significant cytotoxicity observed. | Not specified |
| HT1080 | Fibrosarcoma | No significant cytotoxicity observed. | Not specified |
| MCF7 | Breast Adenocarcinoma | No significant cytotoxicity observed. | Not specified |
Table 2: Summary of this compound's Effect on Cell Viability in Various Cancer Cell Lines
Signaling Pathway
NSD2 plays a crucial role in oncogenesis by altering the epigenetic landscape, leading to changes in gene expression that promote cancer cell survival and proliferation. Overexpressed NSD2 leads to a global increase in H3K36me2, which is associated with transcriptional activation. This altered methylation pattern can activate oncogenic pathways. In multiple myeloma, NSD2-mediated epigenetic changes have been shown to upregulate the expression of oncogenes such as c-MYC and to drive metabolic reprogramming through the PKCα/HK2 pathway.
Caption: NSD2 signaling pathway and the mechanism of this compound action.
Experimental Protocols
Cell Viability/Cytotoxicity Assay
This protocol is a general guideline for assessing the effect of this compound on cancer cell line viability using a tetrazolium-based assay (e.g., MTT or WST-8).
Caption: Workflow for a typical cell viability/cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells in a clear, flat-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach and resume growth.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only for blank measurements.
-
Incubation: Incubate the plate for 72 hours under the same conditions.
-
Reagent Addition: Add 10-20 µL of tetrazolium reagent (e.g., MTT at 5 mg/mL in PBS, or WST-8 solution) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Solubilization (for MTT assay): If using MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8).
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Western Blot for NSD2 and H3K36me2
This protocol outlines the procedure for detecting changes in NSD2 and global H3K36me2 levels in response to this compound treatment.
Detailed Methodology:
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time (e.g., 72 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against NSD2 and H3K36me2 (and a loading control like β-actin or Histone H3) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Immunofluorescence for NSD2 Localization
This protocol describes how to visualize the subcellular localization of NSD2 in response to this compound treatment using immunofluorescence and confocal microscopy.
Detailed Methodology:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound (e.g., 5 µM) or vehicle control for the desired time (e.g., 4 hours).
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the cells with an anti-NSD2 primary antibody overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBST.
-
-
Secondary Antibody Incubation:
-
Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash the cells three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Mounting:
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a confocal microscope.
-
NanoBRET™ Protein-Protein Interaction Assay
This protocol details the NanoBRET™ assay used to quantify the engagement of this compound with the NSD2-PWWP1 domain in live cells.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. NSD2 links dimethylation of histone H3 at lysine 36 to oncogenic programming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Discovery and Development of the UNC6934 Probe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and characterization of UNC6934, a potent and selective chemical probe for the PWWP1 domain of the nuclear receptor-binding SET domain-containing protein 2 (NSD2). This compound serves as a critical tool for elucidating the biological functions of the NSD2-PWWP1 domain and its role in disease, particularly in cancers associated with NSD2 dysregulation.
Introduction
Nuclear receptor-binding SET domain-containing protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a crucial role in regulating chromatin structure and gene expression.[1] NSD2 specifically catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active transcription.[1] Dysregulation of NSD2 activity, through genetic translocations such as t(4;14) in multiple myeloma or activating mutations, is implicated in the pathogenesis of various cancers.[1]
The NSD2 protein contains multiple functional domains, including a catalytic SET domain and several reader domains that recognize specific histone modifications. Among these is the N-terminal PWWP1 domain, which binds to H3K36me2-marked nucleosomes, thereby stabilizing NSD2 on chromatin.[1][2] The development of chemical probes targeting these non-catalytic "reader" domains offers a promising alternative strategy for modulating NSD2 function. This compound was developed as a potent and selective antagonist of the NSD2-PWWP1 domain to investigate its specific biological roles.
Discovery and Medicinal Chemistry
The development of this compound began with a virtual screening and scaffold hopping approach that identified an initial hit compound, MR837, which exhibited modest binding affinity for the NSD2-PWWP1 domain. Structure-based drug design and medicinal chemistry efforts led to the optimization of this initial hit.
A key intermediate in this process was MRT866, which showed improved potency. Further structure-activity relationship (SAR) studies focused on replacing the thiophene ring of earlier compounds, ultimately leading to the identification of this compound. A critical finding from the SAR studies was the essentiality of the cyclopropyl group for potent binding; replacement with an isopropyl group, as seen in the negative control compound UNC7145, resulted in a significant loss of activity.
Table 1: Structure-Activity Relationship of this compound and Related Compounds
| Compound | Modification from this compound | Target | Binding Affinity (Kd) |
| This compound | - | NSD2-PWWP1 | 80 nM (SPR) |
| UNC7145 | Cyclopropyl replaced with isopropyl | NSD2-PWWP1 | Inactive |
| MRT866 | Precursor to this compound | NSD2-PWWP1 | 349 nM |
| MR837 | Initial hit compound | NSD2-PWWP1 | 3.4 µM |
Mechanism of Action
This compound functions as a competitive antagonist of the NSD2-PWWP1 domain's interaction with its cognate histone mark, H3K36me2. By binding to the aromatic cage within the PWWP1 domain, this compound directly displaces the methylated histone tail, thereby disrupting the localization and chromatin tethering of the NSD2 protein. This leads to a delocalization of NSD2 from its target chromatin sites and a characteristic accumulation of the protein in the nucleolus.
Quantitative Data Summary
The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.
Table 2: In Vitro Binding and Activity of this compound
| Assay Type | Target/Interaction | Metric | Value |
| Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd | 80 ± 18 nM |
| AlphaScreen | NSD2-PWWP1 / H3K36me2 nucleosome | IC50 | 104 ± 13 nM |
Table 3: Cellular Activity and Selectivity of this compound
| Assay Type | Cell Line | Target Engagement/Effect | Metric | Value |
| NanoBRET | U2OS | NSD2-PWWP1 / Histone H3.3 | EC50 | 1.09 ± 0.23 µM |
| Differential Scanning Fluorimetry (DSF) | - | Selectivity vs. 14 other PWWP domains | - | Selective for NSD2-PWWP1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Surface Plasmon Resonance (SPR) Assay
This assay was used to determine the binding affinity (Kd) of this compound to the NSD2-PWWP1 domain.
-
Instrumentation: Biacore T200 (GE Healthcare)
-
Chip: CM5 sensor chip
-
Immobilization: Recombinant His-tagged NSD2-PWWP1 protein was immobilized on the sensor chip via amine coupling.
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Analyte: this compound was serially diluted in running buffer.
-
Procedure:
-
Equilibrate the system with running buffer.
-
Inject serial dilutions of this compound over the immobilized NSD2-PWWP1 surface and a reference surface.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between injections.
-
Fit the resulting sensorgrams to a 1:1 binding model to calculate the Kd.
-
AlphaScreen Assay
This assay was used to measure the ability of this compound to disrupt the interaction between the NSD2-PWWP1 domain and H3K36me2-containing nucleosomes.
-
Reagents:
-
His-tagged NSD2-PWWP1 protein
-
Biotinylated H3K36me2 mononucleosomes (EpiCypher)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20
-
-
Procedure:
-
Add His-tagged NSD2-PWWP1 and biotinylated H3K36me2 nucleosomes to a 384-well ProxiPlate.
-
Add serial dilutions of this compound or DMSO control.
-
Incubate at room temperature for 30 minutes.
-
Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an EnVision plate reader (PerkinElmer) with AlphaScreen settings.
-
Calculate IC50 values from the dose-response curves.
-
NanoBRET Cellular Target Engagement Assay
This assay was used to quantify the engagement of this compound with the NSD2-PWWP1 domain in living cells.
-
Cell Line: U2OS cells
-
Plasmids:
-
NSD2-PWWP1 fused to NanoLuc luciferase
-
Histone H3.3 fused to HaloTag
-
-
Reagents:
-
NanoBRET Nano-Glo Substrate (Promega)
-
HaloTag NanoBRET 618 Ligand (Promega)
-
-
Procedure:
-
Co-transfect U2OS cells with the NanoLuc-NSD2-PWWP1 and HaloTag-H3.3 expression vectors.
-
Plate the transfected cells in a 96-well white assay plate.
-
Add the HaloTag NanoBRET 618 Ligand and serial dilutions of this compound.
-
Incubate at 37°C for 24 hours.
-
Add the NanoBRET Nano-Glo Substrate.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped with appropriate filters.
-
Calculate the NanoBRET ratio and determine the EC50 from the dose-response curve.
-
Differential Scanning Fluorimetry (DSF)
This assay was used to assess the selectivity of this compound by measuring its ability to thermally stabilize the NSD2-PWWP1 domain compared to other PWWP domains.
-
Reagents:
-
Purified PWWP domain proteins
-
SYPRO Orange dye (Thermo Fisher Scientific)
-
Buffer: 10 mM HEPES pH 7.5, 500 mM NaCl
-
-
Procedure:
-
Prepare a reaction mixture containing the PWWP domain protein, SYPRO Orange dye, and either this compound (at 10 µM) or DMSO.
-
Aliquot the mixture into a 96-well PCR plate.
-
Use a real-time PCR instrument to heat the plate from 25°C to 95°C with a ramp rate of 1°C/min.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
Determine the melting temperature (Tm) by fitting the unfolding transition to a Boltzmann equation.
-
A significant shift in Tm in the presence of the compound indicates binding.
-
Visualizations
Experimental Workflow for this compound Characterization
Caption: Workflow for the biochemical and cellular characterization of this compound.
NSD2-PWWP1 Signaling and Inhibition by this compound
Caption: Inhibition of NSD2-PWWP1 by this compound disrupts downstream signaling pathways.
Logic of this compound Development
Caption: Logical progression of the this compound probe development program.
References
The Impact of UNC6934 on the Nucleolar Localization of NSD2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chemical probe UNC6934 and its specific effect on the subcellular localization of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1. This compound acts as a potent and selective antagonist of the N-terminal PWWP (PWWP1) domain of NSD2, a critical "reader" domain that recognizes dimethylated lysine 36 on histone H3 (H3K36me2). By disrupting the interaction between NSD2-PWWP1 and H3K36me2-marked nucleosomes, this compound induces a significant relocalization of NSD2 from the nucleoplasm to the nucleolus. This document summarizes the quantitative data from key studies, presents detailed experimental protocols for reproducing these findings, and provides visual diagrams of the underlying mechanisms and experimental workflows.
Introduction to NSD2 and this compound
NSD2 is a histone methyltransferase that plays a crucial role in gene regulation by catalyzing the dimethylation of H3K36.[1][2][3] This epigenetic mark is generally associated with active gene transcription.[1][2] NSD2 possesses multiple functional domains, including a catalytic SET domain and several chromatin "reader" domains, such as two PWWP domains and five PHD fingers, which facilitate its interaction with chromatin. The N-terminal PWWP1 domain specifically recognizes and binds to H3K36me2, anchoring NSD2 to its sites of action on chromatin.
This compound is a first-in-class chemical probe developed to selectively target the NSD2-PWWP1 domain. It competitively binds to the aromatic cage of the PWWP1 domain, thereby preventing its engagement with H3K36me2 on nucleosomes. This targeted disruption of a key chromatin tethering mechanism leads to a striking phenotype: the accumulation of NSD2 within the nucleolus. This effect phenocopies the localization patterns observed for NSD2 isoforms that lack the PWWP1 domain, such as those resulting from t(4;14) translocations in multiple myeloma.
Quantitative Analysis of this compound's Effect on NSD2
This compound has been demonstrated to potently and selectively induce the nucleolar localization of NSD2. The following tables summarize the key quantitative data from published studies.
| Parameter | Value | Assay | Notes | Reference |
| Binding Affinity (Kd) | 80 ± 18 nM | Surface Plasmon Resonance (SPR) | Binding of this compound to NSD2-PWWP1. | |
| 91 ± 8 nM | Isothermal Titration Calorimetry (ITC) | Binding of this compound to NSD2-PWWP1. | ||
| In Vitro Inhibition (IC50) | 78 ± 29 nM | AlphaScreen | Disruption of full-length NSD2 binding to H3K36me2 nucleosomes (in the presence of salmon sperm DNA). | |
| 104 ± 13 nM | AlphaScreen | Disruption of NSD2-PWWP1 binding to H3K36me2 nucleosomes. | ||
| Cellular Target Engagement (IC50) | 1.09 ± 0.23 µM | NanoBRET Assay (U2OS cells) | Disruption of the NSD2-PWWP1 and H3K36me2 interaction in live cells. | |
| 1.23 ± 0.25 µM | NanoBRET Assay | Disruption of the NSD2-PWWP1 and histone H3.3 interaction in cells. |
Table 1: In Vitro and Cellular Potency of this compound
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect on NSD2 Localization | Reference |
| U2OS | 5 µM | 4 hours | Significant increase in co-localization of NSD2 with the nucleolar marker fibrillarin, as measured by the Pearson Correlation Coefficient (PCC). | |
| U2OS | Not specified | Not specified | Induces accumulation of endogenous NSD2 in the nucleolus. | |
| KMS11 | Not specified | Not specified | Increased subcellular localization of NSD2 within the nucleolus. |
Table 2: Cellular Effect of this compound on NSD2 Nucleolar Localization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow to assess its effect on NSD2 localization.
References
UNC6934: A Technical Guide for Epigenetic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
UNC6934 is a potent and selective chemical probe that targets the N-terminal Proline-Tryptophan-Tryptophan-Proline (PWWP) domain of the Nuclear Receptor Binding SET Domain Containing 2 (NSD2) protein.[1][2] NSD2, also known as MMSET or WHSC1, is a histone methyltransferase responsible for the di-methylation of histone H3 at lysine 36 (H3K36me2), a key epigenetic mark associated with active gene transcription.[3][4] Dysregulation of NSD2 activity is implicated in various cancers, including multiple myeloma, making it a significant target for therapeutic development.[3] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and its application in epigenetic studies.
Mechanism of Action
This compound functions by competitively binding to the aromatic cage of the NSD2-PWWP1 domain, a region that normally recognizes and binds to H3K36me2-marked nucleosomes. By occupying this binding pocket, this compound effectively antagonizes the interaction between NSD2 and chromatin. This disruption of NSD2's chromatin localization leads to a significant cellular phenotype: the accumulation of endogenous NSD2 in the nucleolus. It is important to note that this compound does not directly inhibit the catalytic methyltransferase activity of NSD2. Instead, it modulates NSD2 function by altering its subcellular localization.
Caption: Mechanism of this compound action on NSD2 localization.
Quantitative Data
This compound has been rigorously characterized through various biochemical and cellular assays. The following tables summarize its key quantitative parameters.
Table 1: In Vitro Binding Affinity and Potency
| Assay Type | Target | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd | 80 ± 18 nM | |
| Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd | 91 ± 8 nM | |
| AlphaScreen | NSD2-PWWP1 vs. H3K36me2 Nucleosome | IC50 | 104 ± 13 nM | |
| AlphaScreen | Full-length NSD2 vs. H3K36me2 Nucleosome | IC50 | 78 ± 29 nM |
Table 2: Cellular Activity
| Assay Type | Cell Line | Parameter | Value | Reference |
| NanoBRET Protein-Protein Interaction | U2OS | IC50 | 1.23 ± 0.25 µM | |
| NanoBRET Protein-Protein Interaction | U2OS | IC50 | 1.09 ± 0.23 µM |
Table 3: Selectivity Profile
| Assay Type | Target Panel | Selectivity | Reference |
| Differential Scanning Fluorimetry (DSF) | 15 other human PWWP domains | Selective for NSD2-PWWP1 | |
| In vitro methyltransferase assay | Panel of 33 methyltransferases (including NSD1, NSD2, NSD3, SETD2) | No inhibition observed | |
| Radioligand binding assay | Panel of 90 CNS receptors, channels, and transporters | Minimal off-target activity; measurable Ki of 1.4 ± 0.8 µM for the human serotonin transporter |
A closely related analog, UNC7145, serves as a negative control compound as it is inactive in both SPR and NanoBRET assays.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are outlines for key experiments.
NanoBRET Protein-Protein Interaction Assay
This assay is used to quantify the disruption of the NSD2-PWWP1 interaction with H3K36me2 in live cells.
-
Cell Culture and Transfection:
-
Culture U2OS cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Co-transfect cells with plasmids encoding for NanoLuc-NSD2-PWWP1 (as the energy donor) and HaloTag-Histone H3.3 (as the energy acceptor).
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Add this compound at various concentrations to the cells and incubate.
-
-
Lysis and Detection:
-
Lyse the cells and add the NanoBRET substrate.
-
Measure the luminescence and fluorescence signals using a plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Confocal Microscopy for NSD2 Localization
This method visualizes the this compound-induced relocalization of NSD2 to the nucleolus.
-
Cell Culture and Treatment:
-
Culture U2OS cells on glass coverslips.
-
Treat the cells with a working concentration of this compound (e.g., 5 µM) or DMSO as a vehicle control for a specified time (e.g., 4 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against NSD2 and a nucleolar marker (e.g., fibrillarin).
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Analyze the colocalization of the NSD2 and fibrillarin signals to quantify the extent of NSD2 accumulation in the nucleolus.
-
Caption: Key experimental workflows for this compound characterization.
Applications in Epigenetic Studies
This compound is a valuable tool for dissecting the biological functions of NSD2. Its ability to acutely disrupt the chromatin association of NSD2 allows for the investigation of the consequences of this event on gene expression and other cellular processes.
-
Studying the Role of NSD2 in Gene Regulation: By treating cells with this compound, researchers can study the immediate effects of NSD2 displacement from chromatin on the transcription of its target genes.
-
Investigating the Link between NSD2 and DNA Methylation: NSD2-mediated H3K36me2 is known to recruit DNA methyltransferases. This compound can be used to explore the dynamics of this crosstalk.
-
Cancer Biology: Given the role of NSD2 in various cancers, this compound can be used to probe the therapeutic hypothesis of targeting the NSD2-PWWP1 domain in cancer cell lines. For instance, it has been used to study effects on cellular adhesion in multiple myeloma cells.
-
Development of NSD2 Degraders: The high potency and selectivity of this compound for the NSD2-PWWP1 domain have enabled its use as a scaffold for the development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of NSD2.
Signaling Pathways
The primary signaling pathway influenced by this compound is the one governed by NSD2-mediated histone methylation. However, the downstream consequences of altering NSD2 localization can impact other pathways.
-
Histone Methylation and Transcription: NSD2 is a "writer" of the H3K36me2 mark, which is "read" by other proteins to influence chromatin structure and gene expression. By displacing NSD2, this compound allows for the study of the maintenance and function of this epigenetic mark.
-
Wnt/β-catenin and NF-κB Pathways: NSD2 has been reported to interact with components of the Wnt/β-catenin and NF-κB signaling pathways, promoting tumorigenesis. This compound could be a useful tool to investigate the role of NSD2's chromatin localization in these interactions.
-
DNA Damage Response: NSD2 is recruited to sites of DNA double-strand breaks and is involved in the DNA damage response pathway. The use of this compound can help elucidate the importance of the PWWP1 domain in this process.
Caption: Signaling pathways influenced by this compound-mediated NSD2 inhibition.
Conclusion
This compound is a highly selective and potent chemical probe for the NSD2-PWWP1 domain. Its well-characterized mechanism of action and the availability of a negative control make it an invaluable tool for the epigenetic research community. By enabling the acute and specific disruption of NSD2's interaction with chromatin, this compound facilitates a deeper understanding of the roles of NSD2 in health and disease, and provides a foundation for the development of novel therapeutic strategies.
References
exploring the biological targets of UNC6934
An In-Depth Technical Guide to the Biological Targets of UNC6934
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective chemical probe that serves as an antagonist for the N-terminal Proline-Tryptophan-Tryptophan-Proline (PWWP) domain of the Nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[1][2] NSD2, also known as WHSC1 or MMSET, is the primary methyltransferase responsible for the dimethylation of lysine 36 on histone 3 (H3K36me2), a critical epigenetic mark associated with active gene transcription.[3][4][5] this compound functions by occupying the H3K36me2-binding pocket of the PWWP1 domain, thereby disrupting its ability to anchor NSD2 to chromatin. This action alters the subcellular localization of the NSD2 protein, causing it to accumulate in the nucleolus, but does not directly inhibit its catalytic activity. This technical guide provides a comprehensive overview of the biological targets of this compound, presenting key quantitative data, detailed experimental protocols for target validation, and visualizations of its mechanism and associated experimental workflows. A closely related, inactive compound, UNC7145, serves as a valuable negative control for experiments.
Primary Biological Target and Mechanism of Action
The primary biological target of this compound is the NSD2-PWWP1 domain . NSD2 is a complex protein containing multiple domains, including a catalytic SET domain that "writes" the H3K36me2 mark, and several "reader" domains (two PWWP and five PHD domains) that recognize histone modifications to properly position the enzyme on chromatin.
This compound acts as a competitive antagonist. It selectively binds to the aromatic cage within the NSD2-PWWP1 domain, which is the same pocket that normally recognizes the H3K36me2 mark on nucleosomes. By occupying this site, this compound prevents the PWWP1 domain from binding to its histone target, effectively dislodging the NSD2 protein from its chromatin anchor points. This disruption leads to a distinct cellular phenotype: the accumulation of the NSD2 protein within the nucleolus. This effect phenocopies the localization defects observed in certain multiple myeloma-associated translocations where the PWWP1 domain is lost.
Quantitative Bioactivity and Selectivity Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.
Table 1: On-Target Activity of this compound
| Parameter | Method | Value | Cell Line / Conditions | Reference(s) |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 91 ± 8 nM | In vitro | |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 80 ± 18 nM | In vitro | |
| Inhibition (IC50) | NanoBRET Assay | 1.09 ± 0.23 µM | U2OS Cells | |
| Inhibition (IC50) | AlphaScreen | 104 ± 13 nM | In vitro (vs. H3K36me2 nucleosomes) | |
| Cellular Potency (EC50) | NanoBRET Assay | 1.23 µM | U2OS Cells |
Table 2: Selectivity and Off-Target Profile of this compound
| Target Class | Method | Results | Reference(s) |
| PWWP Domains | Differential Scanning Fluorimetry (DSF) | Selective for NSD2-PWWP1 over 15 other human PWWP domains. | |
| Methyltransferases | In vitro Panel | No inhibition observed against a panel of 33 methyltransferase domains, including NSD1, NSD2, NSD3, and SETD2. | |
| CNS Receptors/Transporters | Radioligand Binding Assay | Profiled against 90 CNS targets. Only significant hit was the human sodium-dependent serotonin transporter. | |
| Human Serotonin Transporter | Radioligand Binding Assay | Ki = 1.4 ± 0.8 µM | |
| Cellular Proteome | Affinity Purification-MS | In cell lysates, NSD2 was the only protein significantly depleted by competition with this compound. |
Experimental Protocols
The identification and validation of this compound's biological targets rely on several key experimental techniques.
Affinity Purification-Mass Spectrometry (AP-MS) for Target ID
This method is used to identify the cellular binding partners of this compound from whole-cell lysates.
-
Probe Synthesis: Synthesize a biotin-conjugated version of the probe (e.g., UNC7096), which retains high affinity for the target (Kd of 46 nM for NSD2-PWWP1).
-
Cell Lysis: Culture and harvest cells (e.g., KMS-11 multiple myeloma cells) and prepare whole-cell lysates using a suitable lysis buffer.
-
Competitive Binding: Aliquot the lysate and pre-incubate separate samples for 1 hour with: a) DMSO (vehicle control), b) a high concentration (e.g., 20 µM) of this compound, or c) a high concentration (e.g., 20 µM) of the negative control UNC7145.
-
Affinity Pulldown: Add streptavidin-coated magnetic beads to all samples to capture the biotinylated probe (UNC7096) and its bound proteins. Incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash multiple times with lysis buffer to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins from the beads and perform on-bead tryptic digestion to generate peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of proteins in each sample. True targets will be identified as proteins that are highly enriched in the DMSO control but significantly depleted in the sample pre-incubated with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
Methodological & Application
Application Notes and Protocols for UNC6934 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC6934 is a potent and selective chemical probe that targets the N-terminal Proline-Tryptophan-Tryptophan-Proline (PWWP) domain of Nuclear Receptor Binding SET Domain Containing 2 (NSD2).[1][2][3][4] NSD2 is a histone methyltransferase responsible for the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active gene transcription.[2] this compound acts as an antagonist by binding to the aromatic cage of the NSD2-PWWP1 domain, thereby disrupting its interaction with H3K36me2-marked nucleosomes. This disruption does not affect the catalytic activity of NSD2 but alters its subcellular localization, causing an accumulation of the NSD2 protein in the nucleolus. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study the function of the NSD2-PWWP1 domain. For robust experimental design, it is recommended to use UNC7145 as a negative control compound.
Data Presentation
The following tables summarize the key quantitative data for this compound based on various biochemical and cellular assays.
Table 1: Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| Kd | 80 nM | Surface Plasmon Resonance (SPR) | In vitro | |
| Kd | 91 nM | Surface Plasmon Resonance (SPR) | In vitro | |
| IC50 | 1.09 µM | NanoBRET Assay | U2OS Cells | |
| IC50 | 104 ± 13 nM | AlphaScreen Assay | In vitro |
Table 2: Recommended Cellular Working Concentrations
| Concentration | Incubation Time | Application | Cell Line | Reference |
| 5 µM | 4 hours | Immunofluorescence / Confocal Microscopy | U2OS Cells | |
| Up to 5 µM | Longer incubations | General Cellular Use | - | |
| Up to 10 µM | Shorter incubations | General Cellular Use | - |
Experimental Protocols
Reagent Preparation
This compound Stock Solution:
-
To prepare a 10 mM stock solution, dissolve 4.43 mg of this compound (Molecular Weight: 443.46 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. This compound is soluble in DMSO up to at least 22 mg/mL (49.6 mM).
General Cell Culture and Treatment
This protocol is a general guideline and may require optimization for specific cell lines. The following example uses U2OS cells, which have been cited in this compound literature.
Materials:
-
U2OS cells (or other cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
UNC7145 negative control stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Culture plates/flasks
Procedure:
-
Culture U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells at an appropriate density in culture plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
On the day of the experiment, prepare the final working concentrations of this compound and UNC7145 by diluting the 10 mM stock solution in fresh culture medium. For a final concentration of 5 µM, dilute the stock 1:2000.
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound, UNC7145, or the vehicle control.
-
Incubate the cells for the desired period. For observing changes in NSD2 localization, a 4-hour incubation is recommended.
-
After incubation, proceed with downstream analysis such as immunofluorescence, cell lysis for western blotting, or other relevant assays.
Immunofluorescence for NSD2 Localization
This protocol describes how to visualize the this compound-induced relocalization of NSD2 to the nucleolus.
Materials:
-
Cells cultured on glass coverslips and treated as described in Protocol 2.
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS)
-
Primary antibodies: Anti-NSD2 and a nucleolar marker antibody (e.g., Anti-Fibrillarin)
-
Appropriate Alexa Fluor-conjugated secondary antibodies
-
DAPI or Hoechst 33342 for nuclear staining
-
Mounting medium
Procedure:
-
After treatment, wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-NSD2 and anti-Fibrillarin) diluted in blocking buffer overnight at 4°C.
-
The next day, wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Incubate with appropriate fluorescently-labeled secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Counterstain nuclei with DAPI or Hoechst 33342 for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the slides using a confocal microscope. In this compound-treated cells, an increased co-localization of the NSD2 signal with the nucleolar marker (Fibrillarin) is expected.
Mandatory Visualization
The diagrams below illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound action on NSD2 localization.
Caption: Workflow for analyzing this compound's effect on cells.
References
Application Notes and Protocols for UNC6934 in Multiple Myeloma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing UNC6934, a potent and selective chemical probe for the NSD2 PWWP1 domain, in the context of multiple myeloma (MM) research. The information provided details its mechanism of action, protocols for key experiments, and its role in elucidating the function of NSD2 in MM pathogenesis.
Introduction
Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A subset of MM patients carries the t(4;14) translocation, leading to the overexpression of the histone methyltransferase NSD2 (also known as MMSET or WHSC1). NSD2 is a key driver of oncogenesis in this high-risk subtype, primarily through its catalytic activity of dimethylating histone H3 at lysine 36 (H3K36me2).
This compound is a valuable tool for investigating the non-catalytic functions of NSD2. It is a potent and selective antagonist of the NSD2 PWWP1 domain, a reader domain that binds to H3K36me2-marked nucleosomes. By occupying the H3K36me2-binding pocket of the PWWP1 domain, this compound displaces NSD2 from chromatin, leading to its relocalization to the nucleolus.[1][2][3] This effect phenocopies the localization of NSD2 isoforms lacking the PWWP1 domain, which are found in some t(4;14) MM patients.[1][3]
It is crucial to note that this compound does not inhibit the catalytic activity of NSD2, and therefore does not lead to a global reduction in H3K36me2 levels. This makes it an ideal tool to specifically probe the consequences of NSD2's chromatin localization independent of its methyltransferase activity. A structurally similar but inactive compound, UNC7145 , is available and should be used as a negative control in all experiments.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency and cellular activity.
| Parameter | Value | Assay | Reference |
| IC50 (PWWP1-H3K36me2 interaction) | 104 ± 13 nM | AlphaScreen | |
| Kd (Binding to NSD2-PWWP1) | 91 ± 8 nM | Surface Plasmon Resonance (SPR) | |
| Cellular EC50 (Target Engagement) | 1.23 ± 0.25 µM | NanoBRET |
| Cell Line | Assay | Concentration | Incubation Time | Observation | Reference |
| KMS-11 (t(4;14) MM) | Cell Viability | Up to 5 µM | 72 hours | No significant cytotoxicity | |
| U2OS | Immunofluorescence | 5 µM | 4 hours | NSD2 relocalization to the nucleolus | |
| KMS-11 | Western Blot | Up to 10 µM | 72 hours | No change in global H3K36me2 levels |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of NSD2 in Multiple Myeloma
The following diagram illustrates the established role of NSD2 in key signaling pathways in multiple myeloma and the specific point of intervention for this compound. NSD2, through its methyltransferase activity, influences gene expression programs that promote cell survival and proliferation, partly through the activation of the NF-κB and PI3K/Akt pathways. This compound disrupts the localization of NSD2, providing a tool to investigate the localization-dependent functions of NSD2 in regulating these pathways.
Caption: Proposed role of NSD2 in MM signaling and this compound's point of action.
Experimental Workflow for Studying this compound Effects
This diagram outlines a typical experimental workflow for characterizing the effects of this compound on multiple myeloma cells.
Caption: A standard workflow for investigating this compound in MM cell lines.
Experimental Protocols
Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound on multiple myeloma cell lines.
Materials:
-
KMS-11 multiple myeloma cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
This compound and UNC7145 (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Protocol:
-
Seed KMS-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound and UNC7145 in complete medium. A recommended starting concentration range is 0.1 µM to 20 µM. Include a DMSO-only control.
-
Add 100 µL of the compound dilutions to the respective wells. The final volume in each well should be 200 µL.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.
Western Blot Analysis for NSD2 and H3K36me2
Objective: To determine the effect of this compound on the protein levels of NSD2 and the global levels of H3K36me2.
Materials:
-
KMS-11 cells
-
This compound and UNC7145
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NSD2, anti-H3K36me2, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Seed KMS-11 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with desired concentrations of this compound or UNC7145 (e.g., 5 µM) for 72 hours.
-
Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (Histone H3).
Immunofluorescence for NSD2 Localization
Objective: To visualize the subcellular localization of NSD2 in multiple myeloma cells following treatment with this compound.
Materials:
-
KMS-11 cells
-
This compound and UNC7145
-
Glass coverslips coated with poly-L-lysine
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NSD2
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Confocal microscope
Protocol:
-
Seed KMS-11 cells on poly-L-lysine coated coverslips in a 24-well plate.
-
Treat the cells with 5 µM this compound or UNC7145 for 4 hours.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash with PBS and block with blocking solution for 1 hour.
-
Incubate with the primary anti-NSD2 antibody diluted in blocking solution overnight at 4°C.
-
Wash with PBS and incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on glass slides using antifade mounting medium.
-
Visualize the cells using a confocal microscope and analyze the subcellular localization of NSD2.
Conclusion
This compound is a critical research tool for dissecting the specific roles of NSD2's PWWP1 domain and its chromatin localization in the pathobiology of multiple myeloma. The provided protocols offer a starting point for researchers to investigate the cellular consequences of targeting this interaction. The lack of direct catalytic inhibition by this compound allows for a nuanced understanding of NSD2's functions beyond its methyltransferase activity, opening new avenues for therapeutic strategies in t(4;14) multiple myeloma.
References
Standard Operating Procedure for UNC6934 Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
UNC6934 is a potent and selective chemical probe that targets the N-terminal PWWP domain (PWWP1) of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1.[1][2][3] NSD2 is a histone methyltransferase responsible for the di-methylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active gene transcription.[2] Dysregulation of NSD2 is implicated in various cancers, including multiple myeloma.[2] this compound antagonizes the interaction of the NSD2-PWWP1 domain with H3K36me2-containing nucleosomes, leading to the accumulation of NSD2 in the nucleolus. This document provides detailed protocols for the use of this compound in in vitro and cellular assays to study the function of the NSD2-PWWP1 domain. A structurally similar but inactive compound, UNC7145, is available as a negative control.
Mechanism of Action
This compound functions as an antagonist of the NSD2-PWWP1 domain. The PWWP1 domain of NSD2 recognizes and binds to H3K36me2 on nucleosomes, which helps to stabilize NSD2 at chromatin. This compound competitively binds to the H3K36me2-binding pocket of the PWWP1 domain, thereby disrupting this interaction. This disruption does not affect the catalytic activity of NSD2 or global levels of H3K36me2. Instead, the primary cellular phenotype observed upon this compound treatment is the relocalization and accumulation of the NSD2 protein within the nucleolus.
Below is a diagram illustrating the proposed mechanism of action for this compound.
Caption: Mechanism of this compound action.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Binding and Potency
| Assay Type | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | Kd | 80 ± 18 nM | |
| AlphaScreen | IC50 | 104 ± 13 nM |
Table 2: Cellular Activity
| Assay Type | Cell Line | Parameter | Value | Reference |
| NanoBRET | U2OS | IC50 | 1.09 ± 0.23 µM | |
| NanoBRET | U2OS | EC50 | 1.23 ± 0.25 µM |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: U2OS cells are commonly used for studying this compound's effects on NSD2 localization.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. A 10 mM stock is recommended. Store at -20°C.
-
Treatment: For cellular assays, treat cells with the desired concentration of this compound. A final DMSO concentration of 0.1% or less is recommended to avoid solvent effects. A typical treatment concentration is 5 µM for 4 hours to observe NSD2 nucleolar localization. The recommended concentration for cellular use is up to 10 µM.
NanoBRET™ Protein-Protein Interaction Assay
This assay measures the disruption of the NSD2-PWWP1 and histone H3.3 interaction in live cells.
-
Principle: The assay uses a NanoLuc luciferase-tagged NSD2-PWWP1 (donor) and a HaloTag®-labeled histone H3.3 (acceptor). Proximity of the donor and acceptor results in Bioluminescence Resonance Energy Transfer (BRET). This compound disrupts this interaction, leading to a decrease in the BRET signal.
-
Materials:
-
U2OS cells
-
Expression vectors for NanoLuc-NSD2-PWWP1 and HaloTag-histone H3.3
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well assay plates
-
Luminometer capable of measuring donor and acceptor emission wavelengths (e.g., 460nm and >600nm)
-
-
Protocol:
-
Seed U2OS cells in a 96-well plate.
-
Co-transfect the cells with the NanoLuc-NSD2-PWWP1 and HaloTag-histone H3.3 expression vectors.
-
24 hours post-transfection, add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for the recommended time.
-
Treat the cells with a serial dilution of this compound or the negative control UNC7145 for the desired time (e.g., 4 hours).
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor and acceptor signals using a luminometer.
-
Calculate the NanoBRET™ ratio (Acceptor Signal / Donor Signal) and plot against the compound concentration to determine the IC50 value.
-
Immunofluorescence for NSD2 Localization
This protocol is used to visualize the subcellular localization of NSD2.
-
Principle: Cells are fixed, permeabilized, and stained with antibodies against NSD2 and a nucleolar marker (e.g., fibrillarin) to determine their co-localization.
-
Materials:
-
U2OS cells grown on coverslips
-
This compound and UNC7145
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton™ X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies: anti-NSD2 and anti-fibrillarin
-
Fluorescently-labeled secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Confocal microscope
-
-
Protocol:
-
Treat U2OS cells with 5 µM this compound or UNC7145 for 4 hours.
-
Wash cells with PBS and fix with 4% PFA for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorescently-labeled secondary antibodies and a nuclear counterstain for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Mount coverslips on microscope slides.
-
Image using a confocal microscope. Analyze the co-localization of NSD2 and the nucleolar marker.
-
Signaling Pathways and Experimental Workflows
Core Signaling Pathway of this compound
The primary and direct signaling event affected by this compound is the disruption of the NSD2-PWWP1 interaction with H3K36me2. This leads to a change in the subcellular localization of NSD2.
Caption: this compound signaling pathway.
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical workflow for evaluating the activity of this compound.
Caption: Experimental workflow for this compound.
In Vivo Studies
Currently, there is no published in vivo pharmacokinetic or pharmacodynamic data for this compound. Therefore, its use in animal models is not recommended until further studies are conducted to establish its in vivo properties. However, this compound has served as a parent compound for the development of in vivo active molecules, such as PROTAC degraders of NSD2.
NSD2 and Other Signaling Pathways
While the direct effect of this compound is on NSD2 localization, NSD2 itself has been implicated in various signaling pathways, including the Wnt/β-catenin and NF-κB pathways. The functional consequences of this compound-induced NSD2 relocalization on these pathways have not been fully elucidated and represent an area for further investigation.
Conclusion
This compound is a valuable chemical probe for elucidating the role of the NSD2-PWWP1 domain in cellular processes. The provided protocols offer a starting point for researchers to investigate the mechanism of action and biological effects of targeting this specific protein-protein interaction. Careful experimental design, including the use of the negative control UNC7145, is crucial for interpreting the results obtained with this compound.
References
Application Notes and Protocols: UNC6934 Treatment of U2OS Cells
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of UNC6934, a potent and selective chemical probe for the PWWP domain of NSD2, in U2OS (human bone osteosarcoma epithelial) cells.
Introduction
This compound is a valuable tool for investigating the biological functions of the NSD2 (Nuclear Receptor Binding SET Domain Protein 2) methyltransferase. It acts as an antagonist of the N-terminal PWWP domain of NSD2, disrupting its interaction with histone H3 lysine 36 dimethylation (H3K36me2) on nucleosomes.[1][2][3] This interference with NSD2's chromatin reading function leads to its relocalization to the nucleolus.[2] These notes provide established dosages and incubation times for this compound in U2OS cells, along with detailed experimental protocols.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in U2OS cells based on published studies.
| Parameter | Value | Assay/Endpoint | Reference |
| Cellular IC50 | 1.09 ± 0.23 µM | NanoBRET assay for NSD2-PWWP1 and H3K36me2 interaction | [1] |
| Cellular EC50 | 1.23 ± 0.25 µM | NanoBRET assay for NSD2 engagement | |
| Working Concentration | 5 µM | Confocal microscopy for NSD2 nucleolar localization | |
| Up to 12.5 µM | Recommended for achieving 10-fold cellular IC50 | ||
| Variable | Competition assays (in conjunction with other compounds) | ||
| Incubation Time | 1 hour | Pre-treatment for nascent rRNA synthesis assay | |
| 4 hours | Observation of NSD2 nucleolar accumulation | ||
| 6 hours | In-Cell Western for NSD2 degradation studies | ||
| Up to 16 hours | Analysis of pre-rRNA expression |
Experimental Protocols
U2OS Cell Culture
A foundational requirement for reproducible experiments is consistent cell culture practice.
Materials:
-
U2OS cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture U2OS cells in DMEM supplemented with 10% (v/v) FBS and 1% (v/v) penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at the desired density.
This compound Treatment for NSD2 Localization Studies
This protocol is designed to induce and observe the relocalization of NSD2 to the nucleolus.
Materials:
-
U2OS cells cultured on glass coverslips in a multi-well plate
-
This compound
-
DMSO (vehicle control)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Primary antibody against NSD2
-
Primary antibody against a nucleolar marker (e.g., Fibrillarin)
-
Appropriate fluorescently-labeled secondary antibodies
-
Hoechst 33342 or DAPI for nuclear staining
-
Mounting medium
Protocol:
-
Seed U2OS cells on coverslips and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. A common stock concentration is 10 mM.
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 5 µM. Prepare a vehicle control with an equivalent concentration of DMSO.
-
Remove the existing medium from the cells and add the medium containing this compound or DMSO.
-
Incubate the cells for 4 hours at 37°C.
-
After incubation, wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with primary antibodies against NSD2 and a nucleolar marker, diluted in blocking buffer, overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with appropriate fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Visualize the cells using a confocal microscope.
NanoBRET™ Target Engagement Assay
This protocol allows for the quantitative measurement of this compound engagement with the NSD2-PWWP1 domain in live U2OS cells.
Materials:
-
U2OS cells
-
Expression vectors for NanoLuc®-NSD2-PWWP1 fusion protein (donor) and HaloTag®-Histone H3.3 fusion protein (acceptor)
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand (acceptor)
-
NanoBRET™ Nano-Glo® Substrate (donor)
-
This compound
-
White, 96-well assay plates
Protocol:
-
Co-transfect U2OS cells with the NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3 expression vectors using a suitable transfection reagent.
-
Plate the transfected cells in white, 96-well assay plates and incubate for 24 hours.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells at the recommended concentration and incubate for the specified time.
-
Treat the cells with the serial dilutions of this compound and incubate for the desired time (e.g., 4 hours).
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in U2OS cells.
Experimental Workflow Diagram
Caption: Workflow for NSD2 localization studies.
References
Application Notes and Protocols for Assessing UNC6934 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC6934 is a potent and selective chemical probe that targets the N-terminal PWWP domain (PWWP1) of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1.[1][2][3] NSD2 is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active transcription.[1][4] this compound functions as an antagonist by binding to the aromatic cage of the NSD2-PWWP1 domain, thereby disrupting its interaction with H3K36me2-marked nucleosomes. This probe, along with its inactive control compound UNC7145, serves as a critical tool for elucidating the biological functions of the NSD2-PWWP1 domain.
These application notes provide detailed protocols for various techniques to assess the target engagement of this compound with NSD2, both in biochemical and cellular contexts.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its negative control, UNC7145.
Table 1: In Vitro Binding and Activity
| Compound | Assay | Target | Parameter | Value |
| This compound | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd | 80 ± 18 nM |
| This compound | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd | 91 ± 8 nM |
| This compound | AlphaScreen | NSD2-PWWP1 + H3K36me2 Nucleosome | IC50 | 104 ± 13 nM |
| UNC7145 | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Activity | Inactive |
| UNC7145 | AlphaScreen | NSD2-PWWP1 + H3K36me2 Nucleosome | Activity | No measurable effect |
Table 2: Cellular Target Engagement and Selectivity
| Compound | Assay | Cell Line | Parameter | Value |
| This compound | NanoBRET | U2OS | EC50 | 1.23 ± 0.25 µM |
| This compound | NanoBRET | U2OS | IC50 | 1.09 ± 0.23 µM |
| UNC7145 | NanoBRET | U2OS | Activity | Inactive |
| This compound | Differential Scanning Fluorimetry (DSF) | - | Selectivity | Selective for NSD2-PWWP1 over 15 other human PWWP domains |
| This compound | Methyltransferase Panel (33 enzymes) | - | Activity | No inhibition |
| This compound | CNS Receptor/Channel/Transporter Panel (90 targets) | - | Off-target hit (Ki) | Serotonin Transporter (1.4 ± 0.8 µM) |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which this compound disrupts the interaction of the NSD2-PWWP1 domain with histone H3K36me2.
Caption: Mechanism of this compound action on the NSD2-PWWP1 domain.
Experimental Protocols
NanoBRET™ Assay for Cellular Target Engagement
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to quantify the engagement of this compound with the NSD2-PWWP1 domain in living cells.
Caption: Workflow for the NanoBRET target engagement assay.
Protocol:
-
Cell Culture and Transfection:
-
Culture U2OS cells in appropriate media.
-
Co-transfect the cells with plasmids encoding for NanoLuc-NSD2-PWWP1 (donor) and HaloTag-Histone H3.3 (acceptor).
-
-
Cell Plating:
-
24 hours post-transfection, plate the cells into 96-well white opaque culture plates at a suitable density.
-
-
Acceptor Labeling:
-
Add HaloTag NanoBRET 618 Ligand to the cells at the manufacturer's recommended concentration to label the HaloTag-Histone H3.3.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the negative control UNC7145 in DMSO.
-
Add the compounds to the cells, ensuring the final DMSO concentration is consistent across all wells (typically ≤ 0.1%). Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plate for 20 hours at 37°C in a CO2 incubator.
-
-
Luminescence Measurement:
-
Prepare the NanoBRET Nano-Glo Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Measure the donor emission at 450 nm and the acceptor emission at 618 nm using a plate reader capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the DMSO control.
-
Plot the normalized BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.
-
Surface Plasmon Resonance (SPR) for In Vitro Binding Kinetics
This protocol details the use of SPR to measure the binding affinity and kinetics of this compound to the purified NSD2-PWWP1 domain.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol:
-
Protein and Compound Preparation:
-
Express and purify biotinylated NSD2-PWWP1 domain.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in a suitable running buffer (e.g., HBS-EP). Ensure the final DMSO concentration is low and consistent.
-
-
Immobilization:
-
Equilibrate a streptavidin-coated sensor chip with running buffer.
-
Inject the biotinylated NSD2-PWWP1 domain over the sensor surface to achieve the desired immobilization level.
-
-
Binding Analysis:
-
Establish a stable baseline by flowing running buffer over the sensor chip.
-
Inject the different concentrations of this compound sequentially over the ligand-immobilized surface to monitor association.
-
After each injection, flow running buffer over the chip to monitor the dissociation of the compound.
-
Between different analyte concentrations, a regeneration step may be required to remove all bound analyte.
-
-
Data Analysis:
-
The binding events are recorded as a sensorgram (response units vs. time).
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Immunofluorescence Microscopy for Cellular NSD2 Localization
This protocol describes how to visualize the this compound-induced relocalization of endogenous NSD2 to the nucleolus in cells.
Caption: Workflow for immunofluorescence analysis of NSD2 localization.
Protocol:
-
Cell Culture and Treatment:
-
Seed U2OS cells on glass coverslips in a multi-well plate.
-
Allow cells to adhere and grow to a suitable confluency.
-
Treat the cells with 5 µM this compound, 5 µM UNC7145 (negative control), or DMSO for 4 hours.
-
-
Fixation and Permeabilization:
-
Fix the cells with 2% formaldehyde in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Incubate with primary antibodies against NSD2 and a nucleolar marker (e.g., fibrillarin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Counterstain nuclei with Hoechst 33342.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a confocal microscope.
-
-
Image Analysis:
-
Quantify the colocalization between the NSD2 and fibrillarin signals using image analysis software to determine the Pearson's correlation coefficient. An increase in the coefficient upon this compound treatment indicates relocalization of NSD2 to the nucleolus.
-
Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification and Selectivity
This protocol outlines a chemical proteomics approach to identify the cellular targets of this compound and assess its selectivity. A biotinylated version of this compound would be required for this experiment.
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Protocol:
-
Probe and Lysate Preparation:
-
A biotinylated affinity reagent derived from this compound is required.
-
Prepare whole-cell lysates from a relevant cell line (e.g., KMS-11) under non-denaturing conditions.
-
-
Affinity Purification:
-
Incubate the cell lysate with the biotinylated probe to allow for the formation of probe-target complexes.
-
For competition experiments, pre-incubate the lysate with an excess of non-biotinylated this compound or UNC7145 before adding the affinity probe. This will demonstrate the specificity of the interaction.
-
Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe and its interacting proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Elution and Digestion:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a database search engine to identify the proteins from the MS/MS spectra.
-
Quantify the relative abundance of the identified proteins in the different experimental conditions (e.g., with and without competitor). Proteins that are significantly depleted in the presence of the this compound competitor are considered specific targets.
-
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC6934 and UNC7145 in Control Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC6934 is a potent and selective chemical probe that targets the N-terminal PWWP domain (PWWP1) of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2).[1][2][3] NSD2 is a histone methyltransferase primarily responsible for the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active gene transcription.[4][5] The PWWP1 domain of NSD2 specifically recognizes and binds to H3K36me2-marked nucleosomes, which is crucial for its proper localization and function. This compound works by competitively inhibiting this interaction.
To ensure that the biological effects observed upon treatment with this compound are specifically due to the disruption of the NSD2-PWWP1 interaction, it is essential to use a negative control in parallel. UNC7145 is a close structural analog of this compound that is inactive against the NSD2-PWWP1 domain. Therefore, UNC7145 serves as an ideal negative control to differentiate on-target effects from potential off-target or compound scaffold-related effects. These application notes provide detailed protocols for using this compound and UNC7145 in control experiments to investigate NSD2 biology.
Mechanism of Action and Signaling Pathway
This compound occupies the aromatic cage within the NSD2-PWWP1 domain, the same pocket that recognizes the H3K36me2 mark. By blocking this binding site, this compound displaces NSD2 from chromatin, leading to its accumulation in the nucleolus. This mislocalization phenocopies the effect of NSD2 isoforms that lack the PWWP1 domain, which are found in certain cancers like multiple myeloma. UNC7145, due to a minor structural modification (an isopropyl group instead of a cyclopropyl group), does not bind to the PWWP1 domain and therefore does not disrupt NSD2's interaction with chromatin.
Data Presentation
Table 1: Comparative Biochemical and Cellular Activity
| Parameter | This compound (Active Probe) | UNC7145 (Negative Control) | Reference(s) |
| Target | NSD2-PWWP1 Domain | Inactive | , |
| Binding Affinity (Kd, SPR) | 80 - 91 nM | Inactive | ,, |
| Biochemical IC50 (AlphaScreen) | 78 - 104 nM | ~5.1 µM (or no effect) | ,, |
| Cellular IC50 (NanoBRET, U2OS cells) | 1.09 - 1.23 µM | Inactive | ,, |
Table 2: Recommended Concentration Ranges for Experiments
| Experiment Type | This compound Concentration | UNC7145 Concentration | Notes |
| Biochemical Assays (e.g., SPR, DSF) | 1 - 100 µM | 1 - 100 µM | Concentration depends on protein and assay sensitivity. |
| Cellular Target Engagement (NanoBRET) | 0.1 - 25 µM | 0.1 - 25 µM | A dose-response curve is recommended. |
| Immunofluorescence / Localization | 1 - 10 µM | 1 - 10 µM | 5 µM for 4 hours is a common starting point. |
| General Cell-Based Assays | up to 10 µM | up to 10 µM | Cytotoxicity should be assessed for longer incubation times. |
Experimental Protocols
Protocol 1: Cellular Target Engagement using NanoBRET™ Assay
This protocol assesses the ability of this compound to bind to the NSD2-PWWP1 domain within living cells.
Materials:
-
U2OS cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-NSD2-PWWP1 fusion protein
-
Plasmid encoding HaloTag®-Histone H3
-
FuGENE® HD Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
HaloTag® NanoBRET™ 618 Ligand
-
This compound and UNC7145 (dissolved in DMSO)
-
White, 96-well assay plates
Methodology:
-
Cell Plating: Seed U2OS cells in a 96-well white assay plate at a density that will result in ~80-90% confluency on the day of the experiment. Incubate overnight.
-
Transfection: Co-transfect the cells with the NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3 plasmids using FuGENE® HD in Opti-MEM™ according to the manufacturer's protocol. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and UNC7145 in Opti-MEM™. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Replace the culture medium with the compound dilutions.
-
Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to all wells at the final recommended concentration.
-
Incubation: Incubate the plate for at least 4 hours at 37°C in a CO₂ incubator.
-
Detection:
-
Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and the extracellular inhibitor in the assay buffer.
-
Add the detection reagent to each well.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the compound concentration and fit to a dose-response curve to determine the IC50 value. This compound should show a dose-dependent decrease in the BRET signal, while UNC7145 should have no significant effect.
Protocol 2: Immunofluorescence Staining for NSD2 Nucleolar Localization
This protocol visualizes the cellular redistribution of NSD2 following treatment with this compound.
Materials:
-
U2OS cells
-
Glass coverslips in a 12-well plate
-
This compound and UNC7145 (5 mM stock in DMSO)
-
Vehicle control (DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NSD2
-
Primary antibody: anti-Fibrillarin (nucleolar marker)
-
Fluorescently-labeled secondary antibodies
-
DAPI or Hoechst 33342 for nuclear staining
-
Confocal microscope
Methodology:
-
Cell Culture: Seed U2OS cells on glass coverslips in a 12-well plate and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with:
-
Vehicle (DMSO)
-
5 µM this compound
-
5 µM UNC7145 Incubate for 4 hours at 37°C.
-
-
Fixation: Gently wash the cells with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton™ X-100 for 10 minutes.
-
Blocking: Wash three times with PBS. Block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-NSD2 and anti-Fibrillarin antibodies in Blocking Buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the appropriate fluorescently-labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Stain with DAPI or Hoechst for 5 minutes.
-
Mounting and Imaging: Wash a final three times with PBS. Mount the coverslips onto microscope slides. Image the cells using a confocal microscope.
-
Analysis: In this compound-treated cells, observe the co-localization of the NSD2 signal with the Fibrillarin signal in the nucleolus. In contrast, cells treated with DMSO or UNC7145 should show a diffuse nuclear staining pattern for NSD2.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for a typical experiment designed to validate a phenotype observed with this compound.
Conclusion and Best Practices
This compound and its inactive control UNC7145 are invaluable tools for dissecting the biological functions of the NSD2-PWWP1 domain. Adherence to rigorous experimental design, including the consistent use of the negative control, is critical for generating robust and interpretable data.
Key Best Practices:
-
Always use UNC7145 in parallel: Every experiment performed with this compound should include a condition with UNC7145 at the identical concentration.
-
Confirm Target Engagement: Before extensive phenotypic studies, confirm that this compound engages NSD2 in your specific cellular system, for example, by observing the expected nucleolar localization shift.
-
Perform Dose-Response Experiments: Establish the effective concentration range for your specific assay to avoid using excessive concentrations that may lead to off-target effects.
-
Check for Cytotoxicity: For long-term experiments ( > 24 hours), perform a cell viability assay (e.g., MTS or CellTiter-Glo®) to ensure that the observed phenotypes are not due to general toxicity.
-
Consider Off-Targets: While highly selective, this compound has been shown to interact with the human sodium-dependent serotonin transporter at high concentrations (Ki = 1.4 µM). Be mindful of this potential off-target if working with relevant biological systems.
References
Application Notes: Visualizing NSD2 Relocalization with UNC6934
Introduction
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a crucial histone methyltransferase responsible for the dimethylation of histone H3 at lysine 36 (H3K36me2).[1] This epigenetic mark is associated with active gene transcription. NSD2 contains several domains that read chromatin, including two PWWP domains and five PHD domains.[1] The N-terminal PWWP domain (PWWP1) specifically recognizes the H3K36me2 mark, helping to anchor NSD2 to chromatin.[2] In certain cancers, such as multiple myeloma with the t(4;14) translocation, NSD2 is overexpressed and plays a significant oncogenic role.[1][3]
UNC6934 is a potent and selective chemical probe that targets the PWWP1 domain of NSD2. By binding to the aromatic cage of PWWP1, this compound competitively inhibits the interaction between NSD2 and H3K36me2-marked nucleosomes. This disruption does not affect the catalytic activity of NSD2 but leads to a notable change in its subcellular localization, specifically causing an accumulation of NSD2 in the nucleolus. This phenomenon can be effectively visualized and quantified using immunofluorescence microscopy.
These application notes provide a detailed protocol for the immunofluorescence staining of endogenous NSD2 in cells treated with this compound, enabling researchers to study the dynamics of NSD2 localization.
Experimental Data Summary
The following tables summarize the key reagents and experimental parameters for the immunofluorescence analysis of NSD2 localization following this compound treatment.
Table 1: Reagents and Materials
| Reagent/Material | Specification | Supplier Example | Catalog Number Example |
| Cell Line | U2OS (Human bone osteosarcoma) | ATCC | HTB-96 |
| Chemical Probe | This compound | Axon Medchem / Selleck Chemicals | Axon 3591 / S8836 |
| Negative Control | UNC7145 | Axon Medchem | Axon 3592 |
| Primary Antibody | Anti-NSD2 | Abcam / Santa Cruz Biotechnology | ab75359 / sc-374192 |
| Secondary Antibody | Fluorophore-conjugated anti-rabbit/mouse IgG | Thermo Fisher Scientific | A-11008 / A-11001 |
| Nuclear Stain | Hoechst 33342 or DAPI | Thermo Fisher Scientific | H3570 / D1306 |
| Fixation Solution | 4% Paraformaldehyde (PFA) in PBS | Electron Microscopy Sciences | 15710 |
| Permeabilization Buffer | 0.1% Triton X-100 in PBS | Sigma-Aldrich | T8787 |
| Blocking Buffer | 5% Bovine Serum Albumin (BSA) in PBS | Sigma-Aldrich | A7906 |
Table 2: Experimental Parameters
| Parameter | Value | Notes |
| Cell Seeding Density | 1-2.5 x 10⁴ cells/well | For an 8-well or 4-well chamber slide |
| This compound Concentration | 5 µM | |
| This compound Incubation Time | 4 hours | |
| Primary Antibody Dilution | Assay-dependent (e.g., 1:100 - 1:1000) | To be optimized based on antibody datasheet and experimental conditions. |
| Secondary Antibody Dilution | Assay-dependent (e.g., 1:500 - 1:2000) | To be optimized for signal-to-noise ratio. |
| Incubation Temperature | Room Temperature (unless specified otherwise) |
Experimental Workflow Diagram
Caption: Workflow for immunofluorescence analysis of NSD2.
Detailed Experimental Protocol
This protocol details the steps for immunofluorescence staining of NSD2 in U2OS cells following treatment with this compound.
1. Cell Seeding and Culture
-
Culture U2OS cells in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells into the wells of a chamber slide at a density that will result in 50-70% confluency the next day.
-
Incubate the chamber slide overnight at 37°C in a humidified incubator with 5% CO₂.
2. This compound Treatment
-
Prepare a stock solution of this compound (and UNC7145 negative control) in DMSO.
-
On the day of the experiment, dilute this compound to a final concentration of 5 µM in fresh cell culture medium. Also prepare a vehicle control (DMSO) and a negative control (5 µM UNC7145) medium.
-
Aspirate the old medium from the cells and add the prepared media to the respective wells.
-
Incubate the cells for 4 hours at 37°C.
3. Fixation and Permeabilization
-
After incubation, gently aspirate the medium.
-
Wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells by adding 4% paraformaldehyde (PFA) in PBS to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with 1X PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with 1X PBS for 5 minutes each.
4. Blocking and Antibody Incubation
-
Block non-specific antibody binding by adding blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1 hour at room temperature.
-
Dilute the primary anti-NSD2 antibody in the blocking buffer to its optimal concentration (refer to the manufacturer's datasheet and optimize if necessary).
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Aspirate the primary antibody solution and wash the cells three times with 1X PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this point onwards.
-
Add the diluted secondary antibody solution to each well and incubate for 1 hour at room temperature in the dark.
5. Counterstaining and Mounting
-
Aspirate the secondary antibody solution and wash the cells three times with 1X PBS for 5 minutes each in the dark.
-
For nuclear counterstaining, incubate the cells with a diluted solution of Hoechst 33342 or DAPI in 1X PBS for 5-10 minutes at room temperature in the dark.
-
Perform a final wash with 1X PBS.
-
Carefully remove the chamber from the slide. Add a drop of mounting medium to the slide and place a coverslip over the cells, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish if desired.
6. Imaging and Analysis
-
Store the slides at 4°C in the dark until imaging.
-
Visualize the cells using a confocal or high-resolution fluorescence microscope.
-
Capture images of the NSD2 staining (e.g., green channel) and the nuclear stain (blue channel).
-
Analyze the images to assess the subcellular localization of NSD2. In this compound-treated cells, expect to see an increased accumulation of the NSD2 signal within the nucleoli, which will appear as bright puncta within the nucleus.
NSD2 Signaling and this compound Mechanism of Action
Caption: Mechanism of this compound-induced NSD2 relocalization.
References
Application of UNC6934 in Chromatin Immunoprecipitation (ChIP)
Application Note & Protocol
Introduction
UNC6934 is a potent and selective chemical probe that targets the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1.[1][2] NSD2 is a histone methyltransferase responsible for the di-methylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active transcription.[1][2] The PWWP1 domain of NSD2 is a "reader" domain that recognizes and binds to the H3K36me2 mark, which is thought to stabilize NSD2 on chromatin.[3] this compound functions as an antagonist, disrupting the interaction between the NSD2-PWWP1 domain and H3K36me2-marked nucleosomes. This disruption leads to the displacement of NSD2 from its chromatin binding sites and its subsequent relocalization to the nucleolus.
The ability of this compound to specifically modulate the chromatin occupancy of NSD2 makes it a valuable tool for studying the role of the NSD2-PWWP1 domain in gene regulation. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA sequences in vivo. By treating cells with this compound prior to performing a ChIP assay with an anti-NSD2 antibody, researchers can investigate the genome-wide consequences of disrupting the NSD2-PWWP1/H3K36me2 interaction. This application note provides a detailed protocol for the use of this compound in ChIP experiments.
Principle
This protocol outlines a pre-treatment of cells with this compound before proceeding with a standard cross-linking ChIP protocol. The this compound treatment will displace NSD2 from its target chromatin regions. A subsequent ChIP experiment using an antibody against NSD2 is expected to show a reduced enrichment of NSD2 at its known target genes compared to a vehicle-treated control. This allows for the identification of genes and genomic regions whose NSD2 occupancy is dependent on the PWWP1 domain's interaction with H3K36me2.
Quantitative Data Summary
The following table summarizes the key in vitro and in-cell characteristics of this compound, providing a basis for its application in cellular assays like ChIP.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 80 ± 18 nM | Surface Plasmon Resonance (SPR) | |
| In-cell IC50 | 1.09 ± 0.23 µM | NanoBRET assay (U2OS cells) | |
| Selectivity | Selective for NSD2-PWWP1 over 15 other human PWWP domains | Differential Scanning Fluorimetry (DSF) | |
| Negative Control | UNC7145 | Inactive in SPR and NanoBRET assays | |
| Recommended Cellular Concentration | Up to 5 µM for longer incubation times | Cellular assays |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its use in a ChIP experiment.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for ChIP with this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound (and negative control UNC7145)
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Chromatin shearing buffer
-
Anti-NSD2 antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents for qPCR or library preparation for sequencing
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to achieve approximately 80-90% confluency at the time of harvesting. For a standard ChIP experiment, 1-5 x 107 cells per immunoprecipitation (IP) are recommended.
-
Prepare stock solutions of this compound and the negative control, UNC7145, in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., 1-5 µM) or an equivalent volume of DMSO (vehicle control) for 4-16 hours. A UNC7145-treated group should also be included as a negative control.
-
-
Cross-linking:
-
To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and lyse them using a suitable lysis buffer to release the nuclei.
-
Isolate the nuclei and resuspend them in a chromatin shearing buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease). Optimization of shearing conditions is critical for a successful ChIP experiment.
-
-
Immunoprecipitation:
-
Pre-clear the sheared chromatin with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-NSD2 antibody. An IgG control should be included to assess non-specific antibody binding.
-
Add protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the protein-DNA complexes from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating the eluate at 65°C for at least 6 hours, typically overnight.
-
Treat the samples with RNase A and then Proteinase K to remove RNA and proteins, respectively.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
Downstream Analysis:
-
The purified DNA can be analyzed by quantitative PCR (qPCR) to assess the enrichment of NSD2 at specific target gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
-
Hypothetical Quantitative Data from a this compound ChIP-qPCR Experiment
The following table represents hypothetical data from a ChIP-qPCR experiment designed to validate the effect of this compound on NSD2 occupancy at known target genes.
| Gene Target | Treatment (4h) | % Input (NSD2 IP) | Fold Enrichment vs. IgG |
| FGFR3 (Known NSD2 target) | Vehicle (DMSO) | 1.5% | 15 |
| This compound (5 µM) | 0.3% | 3 | |
| UNC7145 (5 µM) | 1.4% | 14 | |
| MYC (Known NSD2 target) | Vehicle (DMSO) | 1.2% | 12 |
| This compound (5 µM) | 0.25% | 2.5 | |
| UNC7145 (5 µM) | 1.1% | 11 | |
| GAPDH (Negative control locus) | Vehicle (DMSO) | 0.05% | 0.5 |
| This compound (5 µM) | 0.04% | 0.4 | |
| UNC7145 (5 µM) | 0.05% | 0.5 |
Interpretation of Hypothetical Data:
This hypothetical data illustrates that pre-treatment with this compound significantly reduces the enrichment of NSD2 at its known target genes, FGFR3 and MYC, as measured by ChIP-qPCR. The negative control compound, UNC7145, has no significant effect on NSD2 occupancy. As expected, there is minimal enrichment of NSD2 at the negative control locus, GAPDH, under all conditions. These results would be consistent with the known mechanism of this compound in displacing NSD2 from chromatin.
Conclusion
This compound is a valuable chemical probe for investigating the biological functions of the NSD2-PWWP1 domain. The protocol described here provides a framework for utilizing this compound in conjunction with ChIP to dissect the role of the PWWP1 reader domain in mediating NSD2's chromatin localization and its impact on gene regulation. Successful application of this protocol will enable researchers to identify genomic regions where NSD2 binding is dependent on its interaction with H3K36me2, providing novel insights into the epigenetic mechanisms of gene control.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing UNC6934 concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of UNC6934 for maximum efficacy. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data summaries to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective chemical probe that functions as an antagonist to the N-terminal PWWP domain (PWWP1) of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2).[1][2] It specifically occupies the binding pocket for dimethylated lysine 36 on histone 3 (H3K36me2), thereby disrupting the interaction between NSD2 and H3K36me2-marked nucleosomes.[1][3][4] This action alters the subcellular localization of NSD2, causing it to accumulate in the nucleolus, but does not directly inhibit the enzyme's catalytic methyltransferase activity.
Q2: What is the recommended concentration range for this compound in cell-based assays? A2: The recommended concentration for cellular use is generally up to 10 µM. For longer incubation periods, a concentration of up to 5 µM is advised to minimize potential cytotoxicity. A common concentration used in published studies for observing NSD2 relocalization is 5 µM for 4 hours. The cellular IC50 for disrupting the NSD2-H3K36me2 interaction in U2OS cells is approximately 1.09–1.23 µM.
Q3: How should I prepare and store this compound stock solutions? A3: this compound should be dissolved in fresh, high-quality dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Poorly soluble compounds can be challenging for biological assays, and using fresh DMSO is critical as moisture-absorbing DMSO can reduce solubility.
Q4: Is there a recommended negative control for experiments with this compound? A4: Yes, UNC7145 is the recommended negative control compound. It is a close structural analog of this compound that is inactive in both biochemical and cellular assays, making it ideal for distinguishing specific effects of NSD2-PWWP1 antagonism from off-target or compound-related artifacts.
Q5: What are the known off-target effects of this compound? A5: this compound demonstrates high selectivity for the NSD2-PWWP1 domain over other PWWP domains and a panel of 33 methyltransferases. However, when profiled against a broader panel of receptors and transporters at a concentration of 10 µM, it showed inhibitory activity (>50% inhibition) against the human sodium-dependent serotonin transporter, with a measured Ki of 1.4 ± 0.8 µM. Researchers should consider this potential off-target activity when interpreting results, especially in neuronal systems.
Data Summary
Table 1: In Vitro and Cellular Potency of this compound
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Kd) | 80 - 91 nM | Surface Plasmon Resonance (SPR) | |
| Biochemical IC50 | 78 - 104 nM | AlphaScreen (NSD2 vs. H3K36me2 Nucleosomes) | |
| Cellular IC50 | 1.09 - 1.23 µM | NanoBRET Target Engagement (U2OS Cells) |
Troubleshooting Guide
Q: I am not observing the expected phenotype (NSD2 nucleolar accumulation) after this compound treatment. What could be the issue?
A: This could be due to several factors. Follow these troubleshooting steps:
-
Verify Compound Integrity: Ensure your this compound stock has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial or prepare a new stock solution.
-
Optimize Concentration and Incubation Time: The optimal concentration can vary between cell lines. Perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM) and a time-course experiment (e.g., 2, 4, 8 hours) to determine the ideal conditions for your specific cell model.
-
Check Your Detection Method: The accumulation of NSD2 in the nucleolus is typically observed via immunofluorescence microscopy. Confirm that your NSD2 antibody is specific and validated for this application. Co-staining with a nucleolar marker like fibrillarin can help confirm the localization.
-
Include Controls: Always run parallel experiments with a vehicle control (e.g., DMSO) and the negative control compound UNC7145 to ensure the observed effect is specific to this compound activity.
-
Cell Line Considerations: The expression level of NSD2 and the chromatin landscape can differ between cell lines, potentially affecting the response to this compound. The effect has been well-documented in U2OS cells.
Q: My cells are showing high levels of toxicity after this compound treatment. How can I resolve this?
A: To mitigate cytotoxicity, consider the following:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, as higher concentrations can be toxic to cells.
-
Lower this compound Concentration: High concentrations of the compound may induce toxicity. Try reducing the concentration to the lower end of the effective range (e.g., 1-5 µM).
-
Shorten Incubation Time: Extended exposure can lead to cell death. Determine the minimum time required to observe your desired phenotype with a time-course experiment.
-
Assess Cell Health: Use a viability assay (e.g., MTT, CellTiter-Glo) to quantitatively assess cell health across a range of this compound concentrations. This will help you define a non-toxic working concentration.
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
This protocol provides a general guideline for treating adherent cells in culture.
-
Cell Seeding: Seed cells (e.g., U2OS) in an appropriate culture plate (e.g., 96-well or 24-well plate) to achieve 70-80% confluency on the day of treatment.
-
Compound Preparation: Prepare fresh dilutions of this compound and the negative control UNC7145 from DMSO stocks in pre-warmed complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the diluted compounds or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4 hours for localization studies) at 37°C in a 5% CO₂ incubator.
-
Downstream Analysis: After incubation, proceed with your planned analysis, such as cell lysis for western blotting or cell fixation for immunofluorescence.
Protocol 2: Immunofluorescence Staining for NSD2 Localization
This protocol is for visualizing the subcellular localization of NSD2 post-treatment.
-
Cell Culture: Grow U2OS cells on glass coverslips in a 24-well plate and treat with 5 µM this compound, 5 µM UNC7145, or DMSO for 4 hours as described in Protocol 1.
-
Fixation: Gently wash the cells with PBS, then fix with 2-4% formaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS, then permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against NSD2 (and a nucleolar marker like fibrillarin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain DNA with a dye like Hoechst 33342 for 5 minutes. Wash three times with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Acquire images using a confocal microscope. Analyze the colocalization between the NSD2 signal and the nucleolar marker.
Visualizations
Caption: this compound antagonizes the NSD2 PWWP1 domain, preventing its binding to H3K36me2.
References
identifying and mitigating UNC6934 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of UNC6934, a chemical probe for the PWWP domain of NSD2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective chemical probe that targets the N-terminal PWWP (PWWP1) domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as WHSC1 or MMSET.[1][2] It acts as an antagonist, disrupting the interaction between the NSD2-PWWP1 domain and histone H3 lysine 36 dimethylation (H3K36me2) on nucleosomes.[3][4][5] This disruption leads to the accumulation of endogenous NSD2 in the nucleolus.
Q2: What are off-target effects and why are they a concern when using chemical probes like this compound?
A2: Off-target effects are unintended interactions of a chemical probe with proteins or other biomolecules that are not the intended target. These interactions can lead to misleading experimental results, cellular toxicity, or other confounding phenotypes that are incorrectly attributed to the inhibition of the primary target. It is crucial to identify and mitigate off-target effects to ensure that the observed biological consequences are solely due to the modulation of the intended target.
Q3: Is this compound a selective probe?
A3: this compound has been shown to be highly selective for the NSD2-PWWP1 domain over other PWWP domains and a panel of 33 methyltransferases, including the H3K36 methyltransferases NSD1, NSD2 (catalytic domain), NSD3, and SETD2.
Q4: Have any off-targets of this compound been identified?
A4: Yes. In a screening against a panel of 90 central nervous system receptors, channels, and transporters, this compound was found to inhibit the human sodium-dependent serotonin transporter receptor with a Ki of 1.4 ± 0.8 µM.
Q5: What is the recommended concentration for using this compound in cellular assays?
A5: The recommended concentration for cellular use is up to 10 µM. For longer incubation times, a concentration of up to 5 µM is recommended, as no cytotoxicity has been observed up to this concentration. A concentration of up to 12.5 µM, which is 10-fold the cellular IC50 in U2OS cells, has also been suggested.
Q6: What is UNC7145 and why is it important to use it in my experiments?
A6: UNC7145 is a structurally similar but inactive analog of this compound. It serves as a negative control compound. Comparing the effects of this compound to those of UNC7145 at the same concentration is critical to help distinguish on-target effects from non-specific or off-target effects.
Troubleshooting Guide
Issue 1: I'm observing a phenotype that is not consistent with the known function of NSD2-PWWP1.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Use the Negative Control: Perform the same experiment with UNC7145 at the identical concentration as this compound. If the phenotype persists with UNC7145, it is likely an off-target effect or a compound-specific artifact.
-
Dose-Response Curve: Perform a dose-response experiment with this compound. An on-target effect should correlate with the known cellular potency (IC50) of this compound for disrupting the NSD2-PWWP1 interaction (1.09 µM in a NanoBRET assay in U2OS cells). If the phenotype occurs at significantly different concentrations, it may be off-target.
-
Orthogonal Probe: If available, use a structurally distinct probe that also targets the NSD2-PWWP1 domain. If the phenotype is recapitulated, it strengthens the evidence for an on-target effect.
-
Target Engagement Assay: Confirm that this compound is engaging NSD2-PWWP1 in your specific cell system and at the concentrations you are using. A Cellular Thermal Shift Assay (CETSA) or a NanoBRET assay can be used for this purpose.
-
Issue 2: I'm observing unexpected cellular toxicity.
-
Possible Cause: The toxicity could be an on-target or off-target effect.
-
Troubleshooting Steps:
-
Lower the Concentration: Determine the minimal concentration of this compound required to observe the desired on-target effect and assess if toxicity is still present at that concentration.
-
Compare with Negative Control: Treat cells with the same concentration of UNC7145. If UNC7145 also causes toxicity, the effect is likely not related to the engagement of NSD2-PWWP1.
-
Time-Course Experiment: Assess cell viability at different time points to determine if the toxicity is acute or develops over time.
-
Consider the Known Off-Target: Investigate if the observed toxicity could be related to the inhibition of the serotonin transporter, especially in neuronal cell types.
-
Quantitative Data Summary
| Parameter | Value | Assay | Cell Line | Reference |
| On-Target Potency | ||||
| Kd (SPR) | 80 ± 18 nM | Surface Plasmon Resonance | N/A | |
| Cellular IC50 | 1.09 ± 0.23 µM | NanoBRET Target Engagement | U2OS | |
| Off-Target Activity | ||||
| Ki (Serotonin Transporter) | 1.4 ± 0.8 µM | Radioligand Binding Assay | N/A |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify that this compound engages with its target, NSD2, in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80-90% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1-10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C. Include a treatment with the negative control compound, UNC7145.
-
-
Heating Step:
-
Aliquot the cell suspension into PCR tubes for each temperature point. A typical temperature range would be 40°C to 70°C in 2-3°C increments.
-
Heat the tubes in a thermocycler for 3 minutes at the specified temperatures, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis:
-
Lyse the cells by adding an appropriate lysis buffer and performing freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Clarification of Lysate:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble NSD2 protein using Western blotting with an anti-NSD2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for NSD2 at each temperature.
-
Normalize the data by setting the signal at the lowest temperature to 100%.
-
Plot the percentage of soluble protein against the temperature to generate melt curves for the vehicle, this compound, and UNC7145-treated samples. A shift in the melt curve to a higher temperature for this compound-treated samples indicates target stabilization and therefore engagement.
-
Protocol 2: Chemical Proteomics Pulldown for Off-Target Identification
This protocol aims to identify potential off-target proteins of this compound. This requires a biotinylated version of the probe.
Methodology:
-
Cell Lysate Preparation:
-
Harvest and lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Compound Incubation:
-
Pre-incubate the cell lysate with either DMSO (vehicle control), a high concentration of this compound (e.g., 50 µM), or UNC7145 for 1 hour at 4°C. This step is for competitive binding.
-
-
Biotinylated Probe Pulldown:
-
Immobilize a biotinylated version of this compound on streptavidin-coated beads.
-
Add the bead-probe conjugate to the pre-incubated lysates and incubate for 1-2 hours at 4°C to allow for protein binding.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
-
Data Analysis:
-
Compare the protein profiles from the this compound-competed sample to the DMSO control. Proteins that are significantly less abundant in the this compound-competed sample are potential off-targets. The UNC7145-competed sample serves as an additional control for specificity.
-
Visualizations
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in UNC6934 experiments and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with guidance on common pitfalls and troubleshooting strategies for experiments involving the chemical probe UNC6934.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective chemical probe that targets the N-terminal PWWP (PWWP1) domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as WHSC1 or MMSET.[1][2][3] It functions as an antagonist, binding to the PWWP1 domain and disrupting its interaction with histone H3 lysine 36 dimethylation (H3K36me2) on nucleosomes.[3][4] This disruption leads to a change in the subcellular localization of NSD2, causing it to accumulate in the nucleolus. Importantly, this compound does not inhibit the catalytic methyltransferase activity of NSD2.
Q2: What is the recommended concentration of this compound for cellular experiments?
The recommended concentration for cellular use is up to 10 µM. For longer incubation times, a concentration of up to 5 µM is suggested, as no significant cytotoxicity has been observed at these levels in some cell lines. The cellular IC50 for the disruption of the NSD2-H3K36me2 interaction in U2OS cells is approximately 1.09–1.23 µM. However, the optimal concentration may vary depending on the cell line and experimental conditions, so it is advisable to perform a dose-response curve for your specific system.
Q3: Is there a negative control compound for this compound?
Yes, the recommended negative control is UNC7145. UNC7145 is structurally very similar to this compound but is inactive in both biochemical and cellular assays, making it an ideal tool to confirm that the observed effects are due to the specific targeting of the NSD2-PWWP1 domain.
Q4: Can this compound be used for in vivo animal studies?
Caution is advised when using this compound in in vivo experiments. Key pharmacokinetic (PK) and pharmacodynamic (PD) properties have not been extensively described, which may lead to challenges in interpreting results from animal models. Researchers planning in vivo studies should conduct preliminary PK and tolerability assessments.
Troubleshooting Guide
Issue 1: Compound Solubility and Preparation
Problem: I am having trouble dissolving this compound, or I am seeing precipitation in my experiments.
Cause and Solution:
This compound has limited solubility. It is insoluble in water and ethanol. The recommended solvent is dimethyl sulfoxide (DMSO).
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly reduce the solubility of this compound. Always use fresh, high-quality, anhydrous DMSO to prepare your stock solutions.
-
Proper Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles and moisture absorption.
-
Avoid Aqueous Buffers for Stock: Do not prepare stock solutions in aqueous buffers, as the compound will precipitate. Dilute the DMSO stock into your final aqueous assay buffer immediately before use, ensuring adequate mixing.
-
Check Final DMSO Concentration: The final concentration of DMSO in your cellular assays should be kept low (typically ≤ 0.5%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.
Issue 2: Inconsistent or No Cellular Activity
Problem: I am not observing the expected cellular phenotype (e.g., NSD2 relocalization) or the IC50 value is much higher than reported.
Cause and Solution:
-
Cell Line Variability: The cellular potency of this compound was established in U2OS cells. Different cell lines may have varying levels of NSD2 expression, different compensatory mechanisms, or differences in cell permeability, which can affect the apparent potency of the compound. It is recommended to confirm NSD2 expression in your cell line of choice.
-
Incorrect Interpretation of Mechanism: Remember that this compound does not inhibit the catalytic activity of NSD2 or reduce global H3K36me2 levels. Its primary cellular effect is the relocalization of NSD2 to the nucleolus. Assays measuring phenotypes related to the PWWP1 domain's reader function are most appropriate.
-
Use of Negative Control: To ensure the observed phenotype is on-target, always run parallel experiments with the inactive control compound, UNC7145.
-
Experimental Duration: The kinetics of NSD2 relocalization should be considered. A 4-hour incubation with 5 µM this compound has been shown to be effective in U2OS cells. Time-course experiments may be necessary to determine the optimal endpoint for your specific assay.
Issue 3: Potential Off-Target Effects
Problem: I am observing a cellular phenotype that does not seem to be related to NSD2-PWWP1 function.
Cause and Solution:
While this compound is highly selective for the NSD2-PWWP1 domain over other PWWP domains and methyltransferases, some off-target activity has been noted.
-
Serotonin Transporter Interaction: At a concentration of 10 µM, this compound showed greater than 50% inhibition of the human sodium-dependent serotonin transporter, with a measured Ki of 1.4 ± 0.8 µM. If your experimental system is sensitive to serotonergic signaling, consider using lower concentrations of this compound or interpreting the results with this potential off-target in mind.
-
Concentration-Dependent Off-Targets: The risk of off-target effects increases with higher compound concentrations. Use the lowest effective concentration possible for your experiments and always validate key findings with the negative control, UNC7145.
Quantitative Data Summary
| Parameter | Value | Assay Type | Notes |
| In Vitro Potency | |||
| Kd | 80 ± 18 nM | Surface Plasmon Resonance (SPR) | Binding affinity to NSD2-PWWP1 domain. |
| Kd | 91 ± 8 nM | Surface Plasmon Resonance (SPR) | Binding affinity to NSD2-PWWP1 domain. |
| IC50 | 104 ± 13 nM | AlphaScreen | Disruption of NSD2-PWWP1 and H3K36me2 nucleosome interaction. |
| IC50 | 78 ± 29 nM | AlphaScreen | Disruption of full-length NSD2 and H3K36me2 nucleosome interaction. |
| Cellular Activity | |||
| IC50 | 1.09 ± 0.23 µM | NanoBRET (U2OS cells) | Disruption of NSD2-PWWP1 and H3 interaction in cells. |
| IC50 | 1.23 ± 0.25 µM | NanoBRET (U2OS cells) | Disruption of NSD2-PWWP1 and H3 interaction in cells. |
| Off-Target Activity | |||
| Ki | 1.4 ± 0.8 µM | Radioligand Binding Assay | Inhibition of human sodium-dependent serotonin transporter. |
Experimental Protocols
Protocol 1: Cellular Target Engagement using NanoBRET™ Assay
This protocol is adapted from methodologies used to measure the disruption of the NSD2-PWWP1 and histone H3.3 interaction in live cells.
-
Cell Seeding: Seed U2OS cells in 96-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Transfection: Co-transfect cells with plasmids encoding for NanoLuc®-NSD2-PWWP1 (donor) and HaloTag®-Histone H3.3 (acceptor) according to the manufacturer's protocol.
-
Compound Treatment: 24 hours post-transfection, replace the medium with media containing the HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore). Add varying concentrations of this compound or the negative control UNC7145. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
Lysis and Signal Reading: Add NanoBRET™ Nano-Glo® Substrate to all wells. Read the donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes using a luminometer capable of filtering wavelengths.
-
Data Analysis: Calculate the corrected BRET ratio by subtracting the BRET ratio of the "no acceptor" control from the BRET ratio of the experimental wells. Plot the corrected BRET ratio against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Immunofluorescence for NSD2 Nucleolar Localization
This protocol is based on the cellular phenotype observed after this compound treatment.
-
Cell Culture: Plate U2OS cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with 5 µM this compound, 5 µM UNC7145 (negative control), or a DMSO vehicle control for 4 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Staining: Incubate with primary antibodies against NSD2 and a nucleolar marker (e.g., Fibrillarin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Staining: Wash three times with PBST. Incubate with appropriate Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash three times with PBST and once with PBS. Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Analysis: Acquire images using a confocal microscope. Quantify the colocalization between the NSD2 and nucleolar marker signals to determine the extent of NSD2 accumulation in the nucleolus.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
UNC6934 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments involving the NSD2-PWWP1 chemical probe, UNC6934. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the N-terminal PWWP domain (PWWP1) of the nuclear receptor-binding SET domain-containing protein 2 (NSD2).[1][2] It functions by binding to the aromatic cage of NSD2-PWWP1, thereby disrupting its interaction with histone H3 lysine 36 dimethylation (H3K36me2) on nucleosomes.[3][4][5] A primary and direct cellular effect of this compound treatment is the accumulation of endogenous NSD2 in the nucleolus.
Q2: I treated my cells with this compound, but I don't see a change in global H3K36me2 levels. Is the compound not working?
A2: This is an expected result. This compound is not a catalytic inhibitor of NSD2's methyltransferase activity. Its mechanism is to disrupt the "reader" function of the PWWP1 domain, which alters NSD2's subcellular localization. Consequently, global levels of H3K36me2 are not expected to change following this compound treatment alone. If your experimental goal is to reduce H3K36me2 levels, a different approach, such as genetic knockdown of NSD2 or using a targeted protein degrader like UNC8153, would be necessary.
Q3: What is the recommended concentration range for this compound in cellular assays?
A3: The recommended concentration for cellular use is up to 10 µM. For longer incubation times, a concentration of up to 5 µM is suggested, as no cytotoxicity has been observed up to this concentration. The cellular half-maximal inhibitory concentration (IC50) for disrupting the NSD2-PWWP1-H3K36me2 interaction in U2OS cells is approximately 1.09-1.23 µM. However, the optimal concentration may vary depending on the cell line and specific assay.
Q4: Is there a negative control available for this compound?
A4: Yes, UNC7145 is a structurally related but inactive compound that serves as an excellent negative control for this compound experiments. It is crucial to include this control in your experiments to differentiate on-target effects of this compound from potential off-target or compound-specific artifacts.
Troubleshooting Guide
Issue 1: Unexpected Phenotype - Altered Cell Proliferation or Viability
You observe a significant change in cell proliferation or viability after this compound treatment, which was not your primary expectation.
| Possible Cause | Troubleshooting Step |
| Off-target Effects | This compound has a known off-target activity at higher concentrations. It can inhibit the human sodium-dependent serotonin transporter with a Ki of 1.4 µM. If your cells express this transporter, you may be observing an off-target effect. Action: Perform a dose-response experiment and compare the results with the negative control, UNC7145. Determine if the phenotype persists at lower concentrations closer to the cellular IC50 for NSD2 engagement (~1 µM). |
| Cell Line Specificity | The consequences of NSD2 relocalization may vary significantly between different cell lines, depending on their reliance on proper NSD2 function and localization. Action: Test the effect of this compound in a different, well-characterized cell line (e.g., U2OS, where the compound has been extensively profiled) to see if the effect is consistent. |
| Experimental Artifact | Issues with compound solubility, stability, or the vehicle control could be affecting cell health. This compound is typically dissolved in DMSO. Action: Ensure fresh DMSO is used for stock solutions and that the final concentration in your media does not exceed 0.1%. Run a vehicle-only control alongside your this compound and UNC7145 treatments. |
Issue 2: No Observable Change in NSD2 Localization
You do not observe the expected accumulation of NSD2 in the nucleolus after treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | The concentration of this compound may be too low to effectively engage the NSD2-PWWP1 domain in your specific cell line. The cellular IC50 can vary. Action: Perform a dose-response experiment, starting from ~0.5 µM up to 10 µM. A 4-hour treatment with 5 µM this compound has been shown to be effective in U2OS cells. |
| Insufficient Incubation Time | The relocalization of NSD2 may not be immediate. Action: Perform a time-course experiment (e.g., 2, 4, 8, 16 hours) to determine the optimal treatment duration for observing NSD2 relocalization in your cell model. |
| Antibody or Imaging Issues | The antibody used for NSD2 immunofluorescence may not be optimal, or the imaging parameters may be insufficient to resolve the nucleolar accumulation. Action: Validate your NSD2 antibody to ensure it recognizes the endogenous protein. Use a well-established nucleolar marker (e.g., fibrillarin) for co-localization analysis to confirm the subcellular compartment. Ensure your microscopy setup has adequate resolution. |
Data Presentation
Table 1: this compound In Vitro and Cellular Potency
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Kd) | 80 - 91 nM | Surface Plasmon Resonance (SPR) | |
| Biochemical IC50 | 104 ± 13 nM | AlphaScreen (disruption of PWWP1-H3K36me2 interaction) | |
| Cellular IC50 | 1.09 - 1.23 µM | NanoBRET (disruption of PWWP1-H3 interaction in U2OS cells) |
Table 2: Selectivity Profile of this compound
| Target Family | Result | Assay Method | Reference |
| PWWP Domains | Selective for NSD2-PWWP1 over 15 other human PWWP domains | Differential Scanning Fluorimetry (DSF) | |
| Methyltransferases | No inhibition of a panel of 33 methyltransferases (including NSD1, NSD3, SETD2) | Biochemical Assays | |
| CNS Receptors/Channels | Inhibited human sodium-dependent serotonin transporter (Ki = 1.4 µM) | Radioligand Binding Assays |
Experimental Protocols
Protocol 1: Immunofluorescence for NSD2 Localization
This protocol is adapted from methods used to demonstrate this compound-induced NSD2 relocalization.
-
Cell Seeding: Plate cells (e.g., U2OS) on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Treatment: The next day, treat cells with 5 µM this compound, 5 µM UNC7145 (negative control), or DMSO (vehicle control) for 4 hours.
-
Fixation: Wash cells twice with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against NSD2 and a nucleolar marker (e.g., fibrillarin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with appropriate Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI or Hoechst 33342 for 5 minutes. Mount coverslips on slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal microscope. Quantify co-localization between the NSD2 and fibrillarin signals using appropriate software (e.g., calculating Pearson's correlation coefficient).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm that this compound is binding to NSD2 within the cell.
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with this compound or vehicle control at the desired concentration for 1-4 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze for NSD2 levels by Western blotting. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Mandatory Visualizations
Caption: Mechanism of this compound action on NSD2 localization.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
UNC6934 quality control and purity assessment
Welcome to the technical support center for UNC6934, a chemical probe targeting the N-terminal PWWP domain of NSD2.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing essential information on the quality control, purity assessment, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective chemical probe that targets the N-terminal PWWP domain of the nuclear receptor binding SET domain protein 2 (NSD2).[1][2] It acts as an antagonist, disrupting the interaction between the NSD2-PWWP1 domain and H3K36me2-marked nucleosomes.[1] This disruption leads to the accumulation of endogenous NSD2 in the nucleolus.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, solid this compound should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year. For short-term storage, stock solutions can be kept at -20°C for up to one month.
Q3: What is the solubility of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of approximately 22 mg/mL (49.6 mM). It is important to use fresh, moisture-free DMSO as moisture can reduce its solubility. This compound is sparingly soluble in aqueous buffers. To prepare aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques help to identify and quantify the main compound and any potential impurities.
Quality Control and Purity Assessment
Consistent and reliable experimental results depend on the high purity of this compound. The following tables summarize the key quality control specifications and analytical methods for assessing the purity of this compound.
Table 1: this compound Quality Control Specifications
| Parameter | Specification | Method of Analysis |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the structure of this compound | ¹H NMR, ¹³C NMR, LC-MS |
| Purity (by HPLC) | ≥98% | HPLC-UV |
| Residual Solvents | To be determined based on synthesis | GC-MS or ¹H NMR |
Table 2: Summary of Analytical Techniques for Purity Assessment
| Technique | Purpose | Key Parameters to Evaluate |
| HPLC-UV | Quantify purity and detect non-volatile impurities. | Peak area percentage of the main peak. |
| LC-MS | Confirm molecular weight and identify impurities. | Mass-to-charge ratio (m/z) of the main peak and any impurity peaks. |
| ¹H and ¹³C NMR | Confirm chemical structure and detect structural isomers and impurities. | Chemical shifts, coupling constants, and integration of signals. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the quality control of this compound. Note that these are representative protocols and may require optimization for your specific instrumentation and experimental setup.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a reverse-phase HPLC method for determining the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA or FA in Water
-
Mobile Phase B: 0.1% TFA or FA in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol describes a method for confirming the molecular weight of this compound and identifying potential impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
LC Conditions: Use the same LC method as described in Protocol 1.
-
MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Confirm the presence of the [M+H]⁺ ion for this compound (Expected m/z = 444.16).
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts, multiplicities, and integrations of the acquired spectra with the expected structure of this compound.
-
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Troubleshooting HPLC Analysis
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a highly end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Peak Splitting or Broadening | 1. Sample solvent is stronger than the mobile phase. 2. Column void or contamination. 3. Co-eluting impurity. | 1. Dissolve the sample in the initial mobile phase. 2. Flush the column or replace it if necessary. 3. Adjust the gradient or mobile phase composition to improve resolution. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or flow rate. 2. Column temperature variation. 3. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase. Check the pump for leaks or bubbles. 2. Use a column oven to maintain a constant temperature. 3. Replace the column. |
Troubleshooting Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | 1. This compound has low aqueous solubility. 2. High final concentration of this compound. | 1. Prepare a high-concentration stock solution in 100% DMSO and dilute it serially into the aqueous buffer with vigorous vortexing. Ensure the final DMSO concentration is compatible with your assay (typically ≤0.5%). 2. Lower the final working concentration of this compound. |
| Cloudiness of Stock Solution | 1. Water contamination in DMSO. 2. Compound has degraded. | 1. Use fresh, anhydrous DMSO. 2. Check the purity of the compound using HPLC or LC-MS. |
Visualizations
NSD2 Signaling Pathway
The following diagram illustrates the role of NSD2 in histone methylation and its downstream effects, which are antagonized by this compound.
Caption: NSD2 signaling pathway and the inhibitory action of this compound.
Quality Control Workflow for this compound
This diagram outlines the logical flow of quality control assessment for a new batch of this compound.
Caption: A typical quality control workflow for this compound.
Troubleshooting Logic for HPLC Peak Tailing
This diagram provides a step-by-step guide to troubleshooting peak tailing in HPLC analysis of this compound.
Caption: Troubleshooting guide for HPLC peak tailing.
References
Technical Support Center: Minimizing UNC0634 Cytotoxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of UNC0634 in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is UNC0634 and what is its mechanism of action?
UNC0634 is a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). It functions as a substrate-competitive inhibitor, preventing the methylation of histone H3 at lysine 9 (H3K9). This modification is a key epigenetic mark associated with gene silencing. By inhibiting G9a/GLP, UNC0634 can lead to the reactivation of silenced genes, including tumor suppressor genes.
Q2: Why is cytotoxicity a concern in long-term studies with UNC0634?
Prolonged inhibition of G9a/GLP can lead to significant cellular stress and ultimately, cell death. This cytotoxicity is often dose- and time-dependent. In long-term studies, where cells are exposed to the compound for extended periods, cumulative toxicity can become a major confounding factor, leading to misinterpretation of experimental results.
Q3: What are the known cytotoxic effects of G9a/GLP inhibitors like UNC0634?
Inhibition of G9a/GLP has been shown to induce:
-
Apoptosis: Programmed cell death is a common outcome of G9a/GLP inhibition. This can be triggered through the activation of the p53 tumor suppressor pathway and the induction of endoplasmic reticulum (ER) stress.
-
Cell Cycle Arrest: G9a/GLP inhibitors can cause cells to arrest at various phases of the cell cycle, preventing proliferation.
-
Autophagy-associated cell death: In some cell types, inhibition of G9a/GLP can lead to a form of cell death associated with autophagy.
Q4: Are there less cytotoxic alternatives to UNC0634 for long-term studies?
Yes, several other G9a/GLP inhibitors have been developed with varying toxicity profiles. A-366 and RK-701 have been reported to exhibit lower cytotoxicity compared to other inhibitors in this class. However, the suitability of an alternative will depend on the specific experimental context and cell type.
Troubleshooting Guides
Issue 1: Excessive Cell Death in Long-Term Cultures
Possible Cause: Continuous high-dose exposure to UNC0634 is leading to cumulative cytotoxicity.
Troubleshooting Steps:
-
Optimize UNC0634 Concentration:
-
Perform a dose-response curve for your specific cell line over a prolonged period (e.g., 7-14 days) to determine the highest concentration that maintains a reasonable level of cell viability while still achieving the desired biological effect.
-
Refer to the table below for reported IC50 values of related G9a/GLP inhibitors in various cell lines as a starting point.
-
-
Implement Intermittent Dosing (Drug Holiday):
-
Instead of continuous exposure, consider a "drug holiday" schedule. This involves treating cells with UNC0634 for a specific period, followed by a recovery period in drug-free medium.
-
A suggested starting point is a 3-day "on" period followed by a 2-day "off" period. This schedule needs to be optimized for your specific cell line and experimental goals.
-
-
Consider Using a 3D Cell Culture Model:
-
Three-dimensional (3D) cell culture models, such as spheroids, can be more resistant to drug-induced toxicity compared to traditional 2D monolayer cultures.[1] This is due to factors like altered drug penetration and the presence of cells in different proliferative states within the spheroid.
-
Issue 2: Difficulty in Distinguishing Cytotoxicity from Specific Anti-proliferative Effects
Possible Cause: The observed reduction in cell number could be a combination of cell death and cell cycle arrest, making it difficult to interpret the primary effect of UNC0634.
Troubleshooting Steps:
-
Perform a Clonogenic Survival Assay:
-
This assay is the gold standard for assessing the long-term reproductive viability of cells after drug treatment. It measures the ability of single cells to form colonies, providing a more accurate picture of long-term survival than short-term viability assays.
-
-
Analyze Cell Cycle Distribution:
-
Use flow cytometry to analyze the cell cycle profile of UNC0634-treated cells over time. This will reveal if the compound is causing a significant arrest at a particular phase of the cell cycle.
-
-
Measure Apoptosis Markers:
-
Quantify the activity of key apoptosis executioner enzymes, caspases 3 and 7, to specifically measure the induction of programmed cell death.
-
Issue 3: High Variability in Cytotoxicity Data
Possible Cause: Inconsistent experimental conditions or inherent cellular heterogeneity.
Troubleshooting Steps:
-
Strictly Control Experimental Parameters:
-
Ensure consistent cell seeding densities, media changes, and drug concentrations across all experiments.
-
Monitor and maintain stable incubator conditions (temperature, CO2, humidity).
-
-
Utilize Live-Cell Imaging:
-
Long-term live-cell imaging allows for the continuous monitoring of the same cell population over time.[2] This can help to identify and quantify heterogeneous responses to UNC0634 treatment and reduce variability associated with endpoint assays.
-
-
Consider Co-treatment with Cytoprotective Agents:
-
In some contexts, antioxidants like N-acetyl-L-cysteine (NAC) have been shown to mitigate the cytotoxicity of G9a inhibitors by reducing reactive oxygen species (ROS) production.[3] However, this approach should be used with caution as it may interfere with the intended mechanism of action of UNC0634.
-
Quantitative Data
Table 1: Cytotoxicity of G9a/GLP Inhibitors in Various Cell Lines (72-hour exposure)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| BIX-01294 | HCT116 | Colon Cancer | ~2.5 | [3] |
| BIX-01294 | MCF-7 | Breast Cancer | ~5 | [3] |
| BIX-01294 | SKBr3 | Breast Cancer | ~5 | |
| UNC0638 | MDA-MB-231 | Breast Cancer | ~1.5 | |
| UNC0638 | PC3 | Prostate Cancer | ~2.0 | |
| UNC0638 | IMR90 | Normal Fibroblast | >10 |
Note: UNC0638 is a close analog of UNC0634. Data for UNC0634 over extended periods is limited in the public domain. These values should be used as a reference to guide initial dose-finding experiments.
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment using a Resazurin-Based Assay
This protocol describes a method for assessing cell viability over an extended period using a non-lytic resazurin-based assay, allowing for repeated measurements from the same wells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
UNC0634 stock solution (in DMSO)
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the duration of the experiment (e.g., 1,000-5,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of UNC0634 in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement (e.g., Day 3, 7, 10, 14): a. Add 10 µL of the resazurin-based reagent to each well. b. Incubate for 1-4 hours at 37°C, protected from light. c. Measure fluorescence using a plate reader.
-
Media Change: After each reading, carefully aspirate the medium containing the viability reagent and replace it with fresh medium containing the appropriate concentration of UNC0634 or vehicle. This is crucial for long-term experiments.
-
Data Analysis: Normalize the fluorescence readings of the treated wells to the vehicle control wells for each time point. Plot the percentage of cell viability against the UNC0634 concentration to determine the time-dependent IC50 values.
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after long-term exposure to UNC0634.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
UNC0634 stock solution (in DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Treatment (Long-Term): Culture cells in larger flasks (e.g., T25) in the presence of various concentrations of UNC0634 or vehicle control for the desired long-term duration (e.g., 7-14 days), refreshing the medium and drug as needed.
-
Cell Seeding for Colony Formation: a. At the end of the treatment period, harvest the cells by trypsinization and perform a cell count. b. Seed a precise number of cells (e.g., 200, 500, 1000 cells, to be optimized for each cell line) into 6-well plates containing fresh, drug-free medium.
-
Colony Growth: Incubate the plates for 10-21 days, allowing colonies to form.
-
Fixation and Staining: a. Aspirate the medium and gently wash the wells with PBS. b. Add 1 mL of crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature. c. Carefully wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (defined as a cluster of at least 50 cells) in each well.
-
Data Analysis: a. Plating Efficiency (PE): (Number of colonies in control wells / Number of cells seeded in control wells) x 100. b. Surviving Fraction (SF): Number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100)). c. Plot the surviving fraction against the UNC0634 concentration.
Signaling Pathways and Experimental Workflows
UNC0634 Mechanism of Action and Cytotoxicity Pathways
Caption: UNC0634 inhibits the G9a/GLP complex, leading to reduced H3K9 dimethylation and reactivation of tumor suppressor genes. This can trigger p53 activation, ER stress, cell cycle arrest, and ultimately apoptosis.
Experimental Workflow for Minimizing UNC0634 Cytotoxicity
Caption: A workflow for optimizing long-term experiments with UNC0634 to minimize cytotoxicity, involving dose-response determination, strategy selection, and validation with appropriate long-term assays.
References
Technical Support Center: Refining UNC6934 Experimental Design for Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing reproducible experiments with UNC6934, a selective chemical probe for the NSD2-PWWP1 domain.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the NSD2-PWWP1 domain.[1] It competitively binds to the PWWP1 domain of NSD2, thereby disrupting its interaction with histone H3 lysine 36 dimethylation (H3K36me2) on nucleosomes.[2][3][4] This disruption leads to the relocalization of NSD2 protein to the nucleolus.[2]
Q2: What is the recommended concentration range and treatment duration for this compound in cell-based assays?
A2: The recommended concentration for cellular use is up to 10 µM. For longer incubation times, a concentration of up to 5 µM is suggested, as no cytotoxicity has been observed up to this concentration. Treatment durations can vary from 4 hours for observing NSD2 relocalization to several days for other phenotypic assays. It is always recommended to perform a dose-response experiment to determine the optimal concentration and duration for your specific cell line and assay.
Q3: Is there a negative control for this compound?
A3: Yes, UNC7145 is the recommended negative control for this compound. UNC7145 is a structurally related analog of this compound but is inactive in binding to the NSD2-PWWP1 domain. It is crucial to include UNC7145 in your experiments to control for off-target or compound-specific effects not related to NSD2-PWWP1 inhibition.
Q4: Will this compound treatment affect global H3K36me2 levels?
A4: No, this compound is not expected to alter global H3K36me2 levels. It inhibits the "reader" function of the NSD2-PWWP1 domain, not the "writer" catalytic activity of the NSD2 SET domain. Therefore, it displaces NSD2 from chromatin without affecting its ability to methylate H3K36.
Q5: What are the known off-target effects of this compound?
A5: this compound has been shown to be highly selective for the NSD2-PWWP1 domain over other PWWP domains and methyltransferases. However, at a concentration of 10 µM, it was found to inhibit the human sodium-dependent serotonin transporter receptor with a Ki of 1.4 ± 0.8 µM. Researchers should be aware of this potential off-target activity, especially when working with neuronal cells or systems where serotonin signaling is relevant.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No change in NSD2 localization after this compound treatment. | 1. Suboptimal this compound concentration or treatment duration. 2. Low expression of NSD2 in the chosen cell line. 3. Issues with immunofluorescence staining protocol. | 1. Perform a dose-response (1-10 µM) and time-course (4-24 hours) experiment. 2. Confirm NSD2 expression by Western blot or qPCR. 3. Optimize antibody concentrations and incubation times. Ensure proper cell permeabilization. |
| Unexpected changes in global H3K36me2 levels. | 1. This is not a known effect of this compound. 2. Potential off-target effects at high concentrations. 3. Antibody specificity issues in Western blot. | 1. Verify the identity and purity of the this compound compound. 2. Use the lowest effective concentration of this compound and include the UNC7145 negative control. 3. Use a well-validated H3K36me2 antibody and include appropriate histone extraction and loading controls. |
| High background in immunofluorescence. | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA or goat serum in PBS-T). 2. Titrate antibody concentrations to find the optimal signal-to-noise ratio. 3. Increase the number and duration of wash steps with PBS-T. |
| This compound is not soluble in my media. | 1. This compound has limited solubility in aqueous solutions. | 1. Prepare a concentrated stock solution in DMSO (e.g., 10 mM). Use fresh DMSO as it can absorb moisture, which reduces solubility. The final DMSO concentration in the cell culture media should be kept low (typically <0.1%) to avoid solvent-induced toxicity. |
Quantitative Data Summary
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Assay | Reference |
| Kd | 80 ± 18 nM | Surface Plasmon Resonance (SPR) | |
| IC50 | 1.09 ± 0.23 µM | NanoBRET (U2OS cells) | |
| IC50 | 104 ± 13 nM | AlphaScreen (NSD2-PWWP1 vs H3K36me2 nucleosome) |
Experimental Protocols
Immunofluorescence Protocol for NSD2 Localization
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixing.
-
Compound Treatment: Treat cells with the desired concentration of this compound or UNC7145 (e.g., 5 µM) and a vehicle control (DMSO) for the desired duration (e.g., 4 hours).
-
Fixation: Gently wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 5% BSA in PBS with 0.1% Tween-20 (PBS-T) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against NSD2 in the blocking buffer. Incubate the coverslips with the primary antibody overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS-T for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the coverslips three times with PBS-T. Counterstain the nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal or fluorescence microscope.
Western Blot Protocol for NSD2 Expression
-
Cell Lysis: After compound treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBS with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against NSD2 (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBS-T for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBS-T for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits the NSD2-PWWP1 interaction with H3K36me2, causing NSD2 to relocalize to the nucleolus.
Caption: Experimental workflow for immunofluorescence analysis of NSD2 localization after this compound treatment.
References
Validation & Comparative
Comparative Analysis of UNC6934's Selectivity for the NSD2-PWWP1 Domain
A detailed guide for researchers evaluating UNC6934 as a chemical probe for the NSD2-PWWP1 domain. This document provides a comprehensive comparison of this compound with alternative compounds, supported by experimental data and detailed protocols to validate its selectivity and utility in biological research.
This compound is a potent and selective chemical probe for the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone methyltransferase implicated in various cancers. The selectivity of a chemical probe is paramount for accurately attributing biological effects to the target protein. This guide provides a thorough comparison of this compound with its corresponding negative control and other reported inhibitors of the NSD2-PWWP1 domain, presenting key validation data in a clear and accessible format.
Executive Summary of Comparative Data
The following table summarizes the key quantitative data for this compound and its comparators, highlighting its high potency and selectivity for the NSD2-PWWP1 domain.
| Compound | Target Domain | Assay Type | Potency (Kd/IC50/EC50) | Reference |
| This compound | NSD2-PWWP1 | SPR | 91 ± 8 nM | [1] |
| AlphaScreen | 104 ± 13 nM | [1][2] | ||
| NanoBRET | 1.23 ± 0.25 µM | [2][3] | ||
| UNC7145 (Negative Control) | NSD2-PWWP1 | SPR | No binding detected | |
| AlphaScreen | No measurable effect | |||
| NanoBRET | No measurable effect | |||
| Compound 3f (Initial Hit) | NSD2-PWWP1 | SPR | 3.4 µM | |
| Imidazole-based Inhibitor (Compound 38) | NSD2-PWWP1 | HTRF | 110 nM | |
| BI-9321 | NSD3-PWWP1 | SPR | 166 nM |
In-Depth Selectivity Profile of this compound
A critical aspect of a chemical probe's validation is its selectivity against closely related proteins. This compound has been extensively profiled against a panel of other human PWWP domains and methyltransferases.
Selectivity Against PWWP Domains
Differential Scanning Fluorimetry (DSF) was employed to assess the thermal stabilization of various PWWP domains upon compound binding. A significant increase in the melting temperature (ΔTm) indicates binding. The results demonstrate that this compound exhibits remarkable selectivity for NSD2-PWWP1.
| PWWP Domain | This compound ΔTm (°C) at 100 µM | UNC7145 ΔTm (°C) at 100 µM |
| NSD2-PWWP1 | 11.8 | 0.2 |
| NSD1-PWWP1 | 0.5 | 0.1 |
| NSD3-PWWP1 | 0.8 | 0.3 |
| BRPF1-PWWP | 0.2 | 0.1 |
| BRPF2-PWWP | 0.3 | 0.0 |
| BRPF3-PWWP | 0.1 | 0.1 |
| DNMT3A-PWWP | 0.4 | 0.2 |
| DNMT3B-PWWP | 0.3 | 0.1 |
| HDGF-PWWP | 0.2 | 0.0 |
| HRP2-PWWP | 0.1 | 0.1 |
| MSH6-PWWP | 0.3 | 0.2 |
| MUM1-PWWP | 0.2 | 0.1 |
| PWWP2A-PWWP | 0.4 | 0.1 |
| PWWP2B-PWWP | 0.2 | 0.0 |
| ZMYND8-PWWP | 0.3 | 0.1 |
| ZMYND11-PWWP | 0.1 | 0.2 |
Data extracted from supplementary information of relevant publications.
Selectivity Against Methyltransferases and Other Off-Targets
This compound was also profiled against a panel of 33 methyltransferase domains, including the catalytically active SET domains of NSD1, NSD2, and NSD3, and showed no inhibitory activity. Furthermore, in a broad panel of 90 central nervous system receptors, channels, and transporters, this compound only showed significant inhibition of the human sodium-dependent serotonin transporter with a Ki of 1.4 µM, a concentration substantially higher than its on-target potency.
Comparative Analysis with Alternative Inhibitors
UNC7145: The Negative Control
A robust negative control is essential for validating on-target effects in cellular assays. UNC7145, a close structural analog of this compound where a cyclopropyl group is replaced by an isopropyl group, is inactive against NSD2-PWWP1. This subtle structural change abrogates binding, making UNC7145 an ideal tool to differentiate between on-target and off-target cellular phenotypes.
Compound 3f: The Precursor
Compound 3f was an initial hit from which this compound was developed. While it binds to the NSD2-PWWP1 domain, its affinity is significantly lower (Kd = 3.4 µM) compared to this compound. This highlights the successful optimization process that led to a highly potent chemical probe.
Imidazole-based Inhibitor (Compound 38): A Structurally Distinct Alternative
Compound 38 represents a different chemical scaffold that also potently inhibits the NSD2-PWWP1 domain with an IC50 of 110 nM in a Homogeneous Time Resolved Fluorescence (HTRF) assay. While also demonstrating high potency, a direct and comprehensive side-by-side selectivity comparison with this compound across a broad panel of PWWP domains has not been published, which is a crucial consideration for researchers when selecting a chemical probe.
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key assays used to characterize this compound.
Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding affinity and kinetics of this compound to the NSD2-PWWP1 domain.
-
Instrumentation: Biacore T200 instrument.
-
Method: Recombinant NSD2-PWWP1 protein is immobilized on a sensor chip. A series of concentrations of the compound in running buffer are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound compound, is measured in real-time.
-
Key Parameters:
-
Protein: N-terminally His-tagged human NSD2-PWWP1 (amino acids 211-350).
-
Ligand: this compound serially diluted in running buffer.
-
Running Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% (v/v) Tween-20.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Objective: To measure the ability of this compound to disrupt the interaction between the NSD2-PWWP1 domain and its biological ligand, the H3K36me2 histone mark on nucleosomes.
-
Principle: This bead-based assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity.
-
Method: Biotinylated H3K36me2-containing nucleosomes are captured by streptavidin-coated donor beads. His-tagged NSD2-PWWP1 is captured by Ni-NTA-coated acceptor beads. In the absence of an inhibitor, the interaction between NSD2-PWWP1 and the nucleosome brings the beads together, generating a luminescent signal. Inhibitors that disrupt this interaction cause a decrease in the signal.
-
Key Parameters:
-
Donor Beads: Streptavidin-coated.
-
Acceptor Beads: Ni-NTA-coated.
-
Target: Recombinant His-tagged NSD2-PWWP1.
-
Ligand: Biotinylated dNuc H3K36me2.
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Detection: EnVision plate reader.
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Cellular Assay
-
Objective: To quantify the engagement of this compound with the NSD2-PWWP1 domain in a live-cell context.
-
Principle: BRET is a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (HaloTag® ligand).
-
Method: U2OS cells are co-transfected with plasmids encoding for NSD2-PWWP1 fused to NanoLuc® (the donor) and histone H3.3 fused to HaloTag® (the acceptor). The HaloTag® is then labeled with a fluorescent ligand. The interaction between NSD2-PWWP1 and histone H3.3 in live cells brings the donor and acceptor into close proximity, resulting in a BRET signal. This compound competes with histone H3.3 for binding to NSD2-PWWP1, leading to a dose-dependent decrease in the BRET signal.
-
Key Parameters:
-
Cell Line: U2OS cells.
-
Donor Construct: NSD2-PWWP1-NanoLuc®.
-
Acceptor Construct: HaloTag®-Histone H3.3.
-
Acceptor Ligand: HaloTag® NanoBRET™ 618 Ligand.
-
Substrate: NanoBRET™ Nano-Glo® Substrate.
-
Detection: Plate reader capable of measuring luminescence at two wavelengths (donor and acceptor emission).
-
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound, a typical experimental workflow, and the relationship between the compared compounds.
Conclusion
The data presented in this guide strongly support the characterization of this compound as a highly potent and selective chemical probe for the NSD2-PWWP1 domain. Its well-documented selectivity against other PWWP domains and a broad range of other proteins, combined with the availability of a rigorously validated negative control, UNC7145, makes it an invaluable tool for dissecting the biological functions of the NSD2-PWWP1 domain. While other inhibitors of NSD2-PWWP1 exist, this compound's comprehensive validation and public availability of detailed experimental protocols make it a superior choice for robust and reproducible scientific inquiry. Researchers using this compound should always include its negative control, UNC7145, in their experiments to ensure that the observed biological effects are due to the specific inhibition of the NSD2-PWWP1 domain.
References
A Comparative Guide to UNC6934 and Other NSD2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UNC6934 with other notable Nuclear Receptor Binding SET Domain Protein 2 (NSD2) inhibitors documented in scientific literature. The information is curated to assist researchers in selecting the appropriate chemical tools for their studies and to provide a reference for drug development professionals.
Introduction to NSD2 and Its Inhibition
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2). This epigenetic modification is crucial for regulating gene transcription and maintaining chromatin structure. Dysregulation of NSD2 activity, often through genetic translocations or mutations, is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a compelling target for therapeutic intervention.[1] NSD2 inhibitors are being developed to counteract the oncogenic effects of its aberrant activity.[2]
This guide focuses on this compound, a chemical probe targeting the PWWP1 domain of NSD2, and compares its performance with other known NSD2 inhibitors that target either the PWWP domain or the catalytic SET domain.
Quantitative Comparison of NSD2 Inhibitors
The following tables summarize the key quantitative data for this compound and other selected NSD2 inhibitors. These inhibitors represent different mechanisms of action, targeting either the PWWP reader domain or the catalytic SET domain of NSD2.
| Inhibitor | Target Domain | Assay Type | Potency (IC₅₀ / Kd) | Cellular Potency (EC₅₀) | Reference(s) |
| This compound | NSD2-PWWP1 | SPR (Kd) | 80 ± 18 nM | 1.23 ± 0.25 µM (NanoBRET) | [3] |
| AlphaScreen (IC₅₀) | 104 ± 13 nM | ||||
| UNC7145 (Negative Control) | NSD2-PWWP1 | SPR | Inactive | Inactive (NanoBRET) | |
| Gintemetostat (KTX-1001) | NSD2-SET | Enzymatic Assay (IC₅₀) | 1-10 nM | Not Reported in Snippets | |
| KTX-1029 | NSD2-SET | Enzymatic Assay (IC₅₀) | 16.0 nM | Not Reported in Snippets | |
| IACS-17596 | NSD2-SET | Enzymatic Assay (IC₅₀) | Single-digit nM | Not Reported in Snippets | |
| IACS-17817 | NSD2-SET | Enzymatic Assay (IC₅₀) | Single-digit nM | Not Reported in Snippets | |
| MR837 | NSD2-PWWP1 | Enzymatic Assay (IC₅₀) | 24.67 µM | 17.3 µM | |
| SPR (Kd) | 7 µM | ||||
| LLC0424 (PROTAC) | NSD2-PWWP1 | Cellular Degradation (DC₅₀) | 20 nM | Not Applicable |
Selectivity Profiles of NSD2 Inhibitors
Selectivity is a critical parameter for a chemical probe or a therapeutic candidate. The following table outlines the selectivity of this compound and other inhibitors against related proteins.
| Inhibitor | Selectivity Profile | Reference(s) |
| This compound | Selective for NSD2-PWWP1 over 15 other human PWWP domains (assessed by DSF). No significant inhibition of a panel of 33 methyltransferases, including NSD1, NSD3, and SETD2. | |
| Gintemetostat (KTX-1001) | Selective against nine other methyltransferase targets. | |
| KTX-1029 | Highly selective for MMSET (NSD2) when tested against 25 other histone methyltransferases. | |
| IACS-17596 & IACS-17817 | Highly selective for NSD2 over related methyltransferases. |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches related to NSD2 inhibition, the following diagrams are provided.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR assays are utilized to determine the binding kinetics and affinity (Kd) of an inhibitor to its target protein.
-
Objective: To measure the binding affinity of this compound to the NSD2-PWWP1 domain.
-
Instrumentation: A Biacore instrument is typically used.
-
Procedure:
-
The NSD2-PWWP1 protein is immobilized on a sensor chip.
-
A series of concentrations of the inhibitor (e.g., this compound) in a suitable buffer are flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time.
-
Association and dissociation rates are recorded.
-
The equilibrium dissociation constant (Kd) is calculated from the kinetic data.
-
NanoBRET™ Protein-Protein Interaction (PPI) Assay
The NanoBRET™ assay is a proximity-based assay to measure protein-protein interactions in live cells.
-
Objective: To quantify the ability of this compound to disrupt the interaction between NSD2-PWWP1 and histone H3 in living cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled HaloTag® protein (acceptor) when they are in close proximity.
-
Procedure:
-
Cells (e.g., U2OS) are co-transfected with plasmids expressing a NanoLuc-NSD2-PWWP1 fusion protein and a HaloTag-Histone H3 fusion protein.
-
The cells are treated with a HaloTag® NanoBRET™ 618 fluorescent ligand.
-
Varying concentrations of the test compound (e.g., this compound) are added to the cells.
-
The NanoLuc® substrate is added to initiate the luminescent reaction.
-
The luminescence signal from the donor (NanoLuc) and the fluorescence signal from the acceptor (HaloTag ligand) are measured.
-
The BRET ratio (acceptor emission/donor emission) is calculated, and the EC₅₀ value is determined from the dose-response curve.
-
AlphaScreen Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions.
-
Objective: To measure the inhibitory effect of this compound on the interaction between NSD2-PWWP1 and H3K36me2-containing nucleosomes.
-
Principle: The assay utilizes donor and acceptor beads that are brought into proximity by a specific biological interaction. Laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal.
-
Procedure:
-
Biotinylated H3K36me2 nucleosomes are bound to streptavidin-coated donor beads.
-
GST-tagged NSD2-PWWP1 is bound to anti-GST antibody-coated acceptor beads.
-
The two sets of beads are mixed in the presence of varying concentrations of the inhibitor (e.g., this compound).
-
Following incubation, the plate is read on an AlphaScreen-capable reader.
-
The IC₅₀ value is determined from the dose-response curve of signal inhibition.
-
Differential Scanning Fluorimetry (DSF)
DSF is a technique used to assess the thermal stability of a protein and can be used to screen for ligand binding.
-
Objective: To evaluate the selectivity of this compound by measuring its effect on the thermal stability of various PWWP domains.
-
Principle: The assay measures the change in fluorescence of a dye (e.g., SYPRO Orange) that binds to hydrophobic regions of a protein as it unfolds with increasing temperature. Ligand binding typically stabilizes the protein, resulting in a higher melting temperature (Tm).
-
Procedure:
-
The purified PWWP domain protein is mixed with a fluorescent dye in a suitable buffer.
-
The test compound (e.g., this compound) is added to the mixture.
-
The temperature is gradually increased in a real-time PCR instrument, and the fluorescence is monitored.
-
The Tm is determined as the midpoint of the unfolding transition.
-
A significant shift in Tm in the presence of the compound indicates binding. The selectivity is assessed by testing against a panel of different PWWP domains.
-
Conclusion
This compound is a potent and selective chemical probe for the NSD2-PWWP1 domain. It serves as a valuable tool for studying the biological functions of this specific protein-protein interaction. In comparison, inhibitors like Gintemetostat (KTX-1001) and the IACS series compounds target the catalytic SET domain of NSD2 with high potency and are being explored as potential therapeutic agents. MR837 represents an earlier, less potent PWWP1 domain inhibitor. The development of PROTACs like LLC0424 offers an alternative strategy of targeted protein degradation.
The choice of inhibitor will depend on the specific research question. For elucidating the role of the NSD2-PWWP1 interaction, this compound and its negative control UNC7145 are ideal. For investigating the consequences of inhibiting NSD2's catalytic activity, SET domain inhibitors would be more appropriate. This guide provides the foundational data and methodologies to aid in these critical decisions.
References
A Comparative Analysis of UNC6934 and Genetic Knockdown of NSD2
A comprehensive guide for researchers, scientists, and drug development professionals on two key methodologies for studying the function of the histone methyltransferase NSD2.
This guide provides a detailed comparative analysis of the chemical probe UNC6934 and genetic knockdown techniques (siRNA/shRNA) as methods to interrogate the biological roles of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). Understanding the distinct mechanisms and downstream consequences of these two approaches is crucial for the accurate interpretation of experimental results and for the strategic development of novel therapeutic agents targeting NSD2-driven pathologies.
At a Glance: this compound vs. NSD2 Knockdown
| Feature | This compound | Genetic Knockdown of NSD2 |
| Primary Mechanism | Antagonizes the interaction between the NSD2-PWWP1 domain and H3K36me2-modified nucleosomes. | Reduces or eliminates the expression of the NSD2 protein. |
| Effect on NSD2 Protein | Induces relocalization of NSD2 to the nucleolus. | Depletes the cellular pool of NSD2 protein. |
| Effect on Global H3K36me2 | No significant change in global H3K36me2 levels. | Significant reduction in global H3K36me2 levels. |
| Cellular Phenotypes | Minimal impact on cell proliferation and apoptosis in many cancer cell lines. | Often leads to decreased cell proliferation, cell cycle arrest, and increased apoptosis. |
| Mode of Action | Reversible, dose-dependent chemical inhibition of a specific protein-protein interaction. | Sustained reduction of protein expression. |
| Key Application | Studying the role of NSD2's chromatin reader function and localization. | Investigating the consequences of the loss of NSD2's catalytic activity and scaffolding functions. |
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and genetic knockdown lies in their mechanism of action. Genetic knockdown, through siRNA or shRNA, leads to the degradation of NSD2 mRNA, thereby preventing the synthesis of the NSD2 protein. This results in a global loss of all functions associated with NSD2, including its catalytic activity. In contrast, this compound is a chemical probe that specifically targets the PWWP1 domain of NSD2, a "reader" domain that recognizes and binds to dimethylated lysine 36 on histone H3 (H3K36me2)[1][2]. By competitively binding to the aromatic cage of the PWWP1 domain, this compound displaces NSD2 from its chromatin binding sites without directly inhibiting its catalytic SET domain[1][2].
Impact on Histone Methylation and Gene Expression
The differential effects of this compound and NSD2 knockdown are most evident at the epigenetic and transcriptomic levels. Genetic knockdown of NSD2 consistently results in a dramatic reduction of global H3K36me2 levels, as NSD2 is the primary methyltransferase for this mark[3]. This loss of H3K36me2 is associated with widespread changes in gene expression, affecting hundreds to thousands of genes, and can lead to an increase in the repressive H3K27me3 mark.
Conversely, treatment with this compound does not alter global H3K36me2 levels. While it displaces NSD2 from chromatin, the catalytic activity of the unbound or relocalized NSD2 remains intact. Consequently, the impact of this compound on gene expression is more subtle and is thought to be primarily linked to the disruption of NSD2's role in specific chromatin-associated complexes rather than a global change in histone methylation.
Table 1: Comparative Effects on Molecular Readouts
| Parameter | This compound | Genetic Knockdown of NSD2 | Supporting Data |
| Global H3K36me2 Levels | No significant change | Significant decrease | Western Blot, Mass Spectrometry |
| NSD2 Protein Levels | Unchanged | Significantly decreased | Western Blot |
| NSD2 Cellular Localization | Relocalization to the nucleolus | Loss of protein signal | Immunofluorescence |
| Differentially Expressed Genes | Minimal changes reported | Hundreds to thousands of genes affected | RNA-seq |
Cellular Phenotypes: Proliferation and Apoptosis
The distinct molecular consequences of this compound and NSD2 knockdown translate into different cellular phenotypes. Genetic ablation of NSD2 in various cancer cell lines has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. This is attributed to the widespread dysregulation of gene expression, including the downregulation of oncogenes and upregulation of tumor suppressors.
In contrast, this compound treatment does not typically phenocopy NSD2 knockdown in terms of cell viability. Studies have shown that this compound has little to no effect on the proliferation of multiple myeloma cells, even at concentrations that effectively disrupt the NSD2-PWWP1 interaction. This suggests that the reader function of the PWWP1 domain, at least in isolation, is not the primary driver of the pro-proliferative effects of NSD2 in these contexts.
Table 2: Comparative Effects on Cellular Phenotypes
| Phenotype | This compound | Genetic Knockdown of NSD2 | Supporting Data |
| Cell Proliferation | Generally no significant effect | Significant inhibition | Cell viability assays (e.g., CellTiter-Glo), Colony formation assays |
| Apoptosis | No significant induction | Increased apoptosis | Caspase activity assays, Annexin V staining |
NSD2 Signaling and Protein Interactions
NSD2 does not function in isolation but is part of a complex network of protein-protein interactions that influence its recruitment to chromatin and its downstream signaling outputs. Understanding these interactions is key to contextualizing the effects of both this compound and NSD2 knockdown. NSD2 has been shown to interact with a variety of proteins involved in transcription, chromatin remodeling, and DNA repair.
Genetic knockdown of NSD2 disrupts this entire interaction network. In contrast, this compound specifically perturbs the interaction of NSD2 with H3K36me2-marked chromatin, which may have more nuanced effects on the composition and function of NSD2-containing protein complexes.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of data. Below are summaries of common protocols used to study this compound and NSD2 knockdown.
Western Blotting for H3K36me2
-
Cell Lysis and Histone Extraction: Cells are lysed, and histones are often acid-extracted to enrich for histone proteins.
-
Protein Quantification: The protein concentration of the extracts is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for H3K36me2. A primary antibody for total Histone H3 is used as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Quantification: Densitometry is used to quantify the H3K36me2 signal relative to the total H3 signal.
siRNA-mediated Knockdown of NSD2
-
Cell Seeding: Cells are seeded in antibiotic-free medium to be 60-80% confluent at the time of transfection.
-
Complex Formation: siRNA targeting NSD2 and a transfection reagent (e.g., Lipofectamine RNAiMAX) are separately diluted in serum-free medium and then combined to allow complex formation.
-
Transfection: The siRNA-lipid complexes are added to the cells.
-
Incubation: Cells are incubated for 24-72 hours to allow for knockdown of the target protein.
-
Validation: Knockdown efficiency is assessed by Western blot or qRT-PCR for NSD2.
NanoBRET™ Protein-Protein Interaction Assay for this compound
-
Vector Construction: One protein of interest (e.g., NSD2-PWWP1) is fused to NanoLuc® luciferase (donor), and the interacting partner (e.g., Histone H3) is fused to HaloTag® (acceptor).
-
Cell Transfection: Cells are co-transfected with the donor and acceptor constructs.
-
Assay Plate Preparation: Transfected cells are plated in a multi-well plate, and the HaloTag® ligand is added.
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
Signal Detection: A substrate for NanoLuc® is added, and both the donor and acceptor emission signals are measured to calculate the NanoBRET™ ratio, which is inversely proportional to the inhibition of the protein-protein interaction.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific for H3K36me2 is used to immunoprecipitate the chromatin fragments.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) to assess enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
This compound and genetic knockdown are powerful but fundamentally different tools for studying NSD2 biology. Genetic knockdown provides insights into the global requirement for NSD2 and its catalytic activity. In contrast, this compound allows for the specific dissection of the role of the PWWP1 reader domain in mediating NSD2's chromatin localization and function. The choice of methodology should be dictated by the specific biological question being addressed. For a comprehensive understanding of NSD2's multifaceted roles, a combined approach utilizing both genetic and chemical tools is often the most insightful.
References
Confirming On-Target Activity of UNC6934 in Novel Cellular Models: A Comparative Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for confirming the on-target activity of UNC6934, a chemical probe for the PWWP1 domain of NSD2, in new cell lines. It offers a comparative analysis with alternative methods and includes detailed experimental protocols and data presentation formats to facilitate robust validation of experimental findings.
This compound is a potent and selective antagonist of the NSD2-PWWP1 domain, which is crucial for the enzyme's localization and function.[1][2][3] Nuclear receptor-binding SET domain-containing 2 (NSD2) is the primary enzyme responsible for the dimethylation of lysine 36 of histone 3 (H3K36me2), a key epigenetic mark associated with active gene transcription.[2][4] Dysregulation of NSD2 is implicated in various cancers, including multiple myeloma, making it a significant therapeutic target. This compound works by binding to the aromatic cage of the NSD2-PWWP1 domain, thereby disrupting its interaction with H3K36me2-marked nucleosomes.
Comparative Analysis of this compound and Alternatives
A critical aspect of utilizing a chemical probe like this compound is to benchmark its performance against suitable controls and alternative methods. The following table summarizes key characteristics of this compound, its negative control UNC7145, and an alternative approach for modulating NSD2 function.
| Feature | This compound | UNC7145 (Negative Control) | NSD2-Targeted Degraders (e.g., UNC8153) |
| Mechanism of Action | Antagonist of the NSD2 PWWP1 domain, disrupting its interaction with H3K36me2 nucleosomes. | Closely related analog of this compound that is inactive against the NSD2-PWWP1 domain. | Induces proteasome-dependent degradation of both major isoforms of NSD2. |
| Primary Cellular Effect | Induces the accumulation of endogenous NSD2 in the nucleolus. | No significant effect on NSD2 localization or activity. | Reduces global cellular levels of NSD2 protein and the H3K36me2 mark. |
| In Vitro Potency (Kd) | 80 - 91 nM (SPR) for NSD2-PWWP1. | Inactive in SPR and NanoBRET assays. | Not applicable (degradation mechanism). |
| Cellular Potency (IC50) | 1.09 - 1.23 µM (NanoBRET assay in U2OS cells). | No measurable effect. | Potent degradation of NSD2 at nanomolar concentrations. |
| Recommended Concentration | Up to 10 µM for cellular assays. | Used at equivalent concentrations to this compound as a control. | Dependent on the specific degrader, typically in the nanomolar to low micromolar range. |
| Key Advantage | Allows for the specific study of the NSD2-PWWP1 domain's function, independent of the methyltransferase activity. | Essential for distinguishing on-target effects of this compound from off-target or compound-specific effects. | Leads to a reduction in both the scaffolding and catalytic functions of NSD2. |
| Limitation | Does not directly inhibit the catalytic activity of NSD2 or alter global H3K36me2 levels. | Not applicable. | The kinetics of degradation can be slower than direct inhibition. |
Experimental Protocols for On-Target Validation
To confirm the on-target activity of this compound in a new cell line, a combination of techniques should be employed to assess target engagement, downstream cellular phenotype, and selectivity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Culture and Treatment: Plate the new cell line and grow to 80-90% confluency. Treat the cells with this compound (e.g., 1-10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 37°C water bath).
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble NSD2 protein by Western blotting. An increase in the amount of soluble NSD2 at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
Immunofluorescence Microscopy for Phenotypic Confirmation
A key cellular phenotype of this compound treatment is the relocalization of NSD2 to the nucleolus. This can be visualized and quantified using immunofluorescence microscopy.
Methodology:
-
Cell Culture and Treatment: Grow the new cell line on coverslips. Treat the cells with this compound (e.g., 5 µM) and the negative control UNC7145 for 4 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against NSD2 and a co-stain for a nucleolar marker (e.g., fibrillarin or nucleolin).
-
Secondary Antibody and Imaging: Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI or Hoechst).
-
Image Acquisition and Analysis: Acquire images using a confocal microscope. Quantify the colocalization between the NSD2 and nucleolar marker signals using a Pearson correlation coefficient. A significant increase in colocalization in this compound-treated cells compared to the control confirms the on-target phenotypic effect.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify the affinity of a compound for a target protein. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.
Methodology:
-
Cell Line Engineering: Transfect the new cell line to express an NSD2-PWWP1-NanoLuc® fusion protein.
-
Assay Preparation: Plate the engineered cells and treat with a range of this compound concentrations.
-
Tracer Addition: Add the fluorescent tracer that binds to the NSD2-PWWP1 domain.
-
BRET Measurement: Measure the BRET signal. This compound will compete with the tracer for binding to the NSD2-PWWP1 domain, leading to a dose-dependent decrease in the BRET signal.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanism, the following diagrams are provided.
Caption: this compound binds to the NSD2-PWWP1 domain, disrupting its interaction with H3K36me2 and causing NSD2 to relocalize to the nucleolus.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm this compound target engagement.
Caption: Workflow for immunofluorescence analysis of NSD2 nucleolar localization.
References
Validating UNC6934: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, establishing the specificity and mechanism of action of a chemical probe is paramount. This guide provides a comparative overview of orthogonal methods used to validate the biological activity of UNC6934, a potent and selective antagonist of the N-terminal PWWP domain of NSD2 (Nuclear Receptor Binding SET Domain Protein 2). By employing a multi-pronged approach, researchers can confidently attribute the observed phenotypic effects to the specific inhibition of the NSD2-PWWP1 domain.
This compound is a chemical probe that disrupts the interaction between the PWWP1 domain of NSD2 and histone H3 trimethylated at lysine 36 (H3K36me3), a key epigenetic mark. This disruption leads to the accumulation of NSD2 in the nucleolus, providing a valuable tool to investigate the non-catalytic functions of NSD2. To ensure that the observed cellular effects are a direct consequence of this targeted inhibition, it is crucial to cross-validate the findings using a variety of experimental techniques that rely on different physical and biological principles.
Quantitative Comparison of this compound Activity
The following table summarizes the key quantitative data for this compound and its inactive control compound, UNC7145. These values were determined using distinct biophysical and cellular assays, providing a foundational layer of evidence for the probe's potency and selectivity.
| Parameter | This compound | UNC7145 (Negative Control) | Assay Method | Purpose |
| Binding Affinity (Kd) | 80 - 91 nM[1][2] | Inactive | Surface Plasmon Resonance (SPR) | Measures the direct binding affinity of the compound to the purified target protein. |
| Target Engagement (IC50) | 1.09 µM | Inactive | NanoBRET™ Target Engagement Assay | Quantifies the displacement of a tracer from the target protein in live cells, confirming target binding in a physiological context.[1][3] |
Orthogonal Validation Strategies
A robust validation workflow for a chemical probe like this compound involves a combination of biochemical, biophysical, and cellular methods. The diagram below illustrates a logical workflow for cross-validating the on-target effects of this compound.
References
UNC6934: A Comparative Guide to its Specificity for PWWP Domains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the chemical probe UNC6934, focusing on its specificity for the PWWP domain of NSD2 (Nuclear Receptor Binding SET Domain Protein 2) compared to other human PWWP domains. The information presented herein is supported by experimental data to aid researchers in assessing the suitability of this compound for their studies.
Executive Summary
This compound is a potent and selective antagonist of the N-terminal PWWP domain of NSD2 (NSD2-PWWP1).[1][2][3] It binds to the aromatic cage of NSD2-PWWP1, the same pocket that recognizes dimethylated lysine 36 on histone H3 (H3K36me2), thereby disrupting the interaction of NSD2 with nucleosomes. Extensive screening has demonstrated the high selectivity of this compound for NSD2-PWWP1 over a panel of other human PWWP domains, as well as other protein families such as methyltransferases. A closely related analog, UNC7145, serves as a valuable negative control as it is inactive in binding and cellular assays.
Data Presentation
The following table summarizes the binding affinity and selectivity of this compound and its negative control, UNC7145, against the primary target NSD2-PWWP1 and a panel of other human PWWP domains.
| Target Domain | This compound | UNC7145 (Negative Control) | Assay Type |
| NSD2-PWWP1 | Kd: 80 ± 18 nM | Inactive | Surface Plasmon Resonance (SPR) |
| IC50: 104 ± 13 nM | No measurable effect | AlphaScreen | |
| EC50: 1.23 ± 0.25 µM | Inactive | NanoBRET (in U2OS cells) | |
| ΔTm: +5.5 °C | No significant ΔTm | Differential Scanning Fluorimetry (DSF) | |
| NSD1-PWWP1 | No significant ΔTm | No significant ΔTm | Differential Scanning Fluorimetry (DSF) |
| NSD3-PWWP1 | No significant ΔTm | No significant ΔTm | Differential Scanning Fluorimetry (DSF) |
| BRPF1-PWWP | No significant ΔTm | No significant ΔTm | Differential Scanning Fluorimetry (DSF) |
| BRPF2-PWWP | No significant ΔTm | No significant ΔTm | Differential Scanning Fluorimetry (DSF) |
| BRPF3-PWWP | No significant ΔTm | No significant ΔTm | Differential Scanning Fluorimetry (DSF) |
| BRWD1-PWWP | No significant ΔTm | No significant ΔTm | Differential Scanning Fluorimetry (DSF) |
| DNMT3A-PWWP | No significant ΔTm | No significant ΔTm | Differential Scanning Fluorimetry (DSF) |
| DNMT3B-PWWP | No significant ΔTm | No significant ΔTm | Differential Scanning Fluorimetry (DSF) |
| HDGF-PWWP | No significant ΔTm | No significant ΔTm | Differential Scanning Fluorimetry (DSF) |
| HDGFL1-PWWP | No significant ΔTm | No significant ΔTm | Differential Scanning Fluorimetry (DSF) |
| MSH6-PWWP | No significant ΔTm | No significant ΔTm | Differential Scanning Fluorimetry (DSF) |
| MUM1-PWWP | No significant ΔTm | No significant ΔTm | Differential Scanning Fluorimetry (DSF) |
| PWWP2A-PWWP | No significant ΔTm | No significant ΔTm | Differential Scanning Fluorimetry (DSF) |
| ZMYND8-PWWP | No significant ΔTm | No significant ΔTm | Differential Scanning Fluorimetry (DSF) |
Note: The DSF data indicates that this compound did not cause a significant thermal shift for the 14 other PWWP domains tested, demonstrating its high selectivity for NSD2-PWWP1.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR)
SPR assays were performed to determine the binding kinetics and affinity (Kd) of this compound to the NSD2-PWWP1 domain. A typical protocol involves:
-
Immobilization: The purified NSD2-PWWP1 protein is immobilized on the surface of a sensor chip.
-
Binding: A series of concentrations of this compound in a suitable buffer are flowed over the chip surface.
-
Detection: The binding of this compound to the immobilized protein is detected in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the change in mass.
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to quantify the binding affinity.
Differential Scanning Fluorimetry (DSF)
DSF was employed to assess the selectivity of this compound by measuring its ability to thermally stabilize a panel of PWWP domains. The general procedure is as follows:
-
Preparation: Each purified PWWP domain is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.
-
Compound Addition: this compound or the negative control UNC7145 is added to the protein-dye mixture.
-
Thermal Denaturation: The temperature of the mixture is gradually increased. As the protein unfolds due to heat, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.
-
Data Acquisition: The fluorescence intensity is monitored as a function of temperature.
-
Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. A significant increase in Tm in the presence of the compound indicates stabilizing binding.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based proximity assay was used to measure the ability of this compound to disrupt the interaction between NSD2-PWWP1 and H3K36me2-containing nucleosomes. The protocol involves:
-
Reagent Preparation: Biotinylated H3K36me2 nucleosomes are attached to streptavidin-coated Donor beads, and a His-tagged NSD2-PWWP1 protein is bound to nickel chelate-coated Acceptor beads.
-
Interaction: When the Donor and Acceptor beads are brought into close proximity through the protein-nucleosome interaction, a singlet oxygen molecule produced by the Donor bead upon laser excitation can diffuse to the Acceptor bead, triggering a chemiluminescent signal.
-
Inhibition: this compound is added to the mixture. If it disrupts the NSD2-PWWP1-nucleosome interaction, the beads are separated, and the AlphaScreen signal is reduced.
-
Measurement: The light emission is measured, and the IC50 value is calculated to determine the concentration of this compound required to inhibit 50% of the interaction.
NanoBRET (Bioluminescence Resonance Energy Transfer) Assay
The NanoBRET assay was utilized to confirm the engagement of this compound with NSD2-PWWP1 in a cellular context. The steps are as follows:
-
Cell Line Engineering: A cell line (e.g., U2OS) is engineered to express a fusion of NSD2-PWWP1 with NanoLuc luciferase (the energy donor) and a histone H3.3 fused to HaloTag (the energy acceptor).
-
Labeling: The HaloTag is labeled with a fluorescent ligand.
-
Compound Treatment: The cells are treated with varying concentrations of this compound.
-
BRET Measurement: If this compound disrupts the interaction between NSD2-PWWP1 and histone H3.3, the distance between the NanoLuc donor and the fluorescent acceptor increases, leading to a decrease in the BRET signal.
-
Data Analysis: The BRET ratio is measured, and the EC50 value is determined to quantify the in-cell potency of this compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the logical relationships in evaluating the specificity of this compound.
Caption: Experimental workflow for evaluating this compound specificity.
Caption: Specificity profile of this compound against PWWP domains and methyltransferases.
References
A Tale of Two Targets: UNC6934 and NSD2 SET Domain Inhibitors in Epigenetic Drug Discovery
An in-depth comparison of small molecules targeting the NSD2 protein, a key player in cancer epigenetics. This guide provides a detailed analysis of UNC6934, a chemical probe for the NSD2 PWWP domain, and emerging inhibitors of the NSD2 SET domain, offering insights for researchers and drug developers in oncology.
The nuclear receptor binding SET domain protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in regulating gene expression. Its dysregulation, through overexpression, translocation, or mutation, is implicated in the pathogenesis of various cancers, particularly multiple myeloma.[1][2][3][4] This has made NSD2 an attractive target for therapeutic intervention. Small molecules have been developed to modulate NSD2 activity through two distinct mechanisms: targeting the catalytic SET domain to inhibit its methyltransferase activity, or targeting the PWWP domain to disrupt its chromatin localization. This guide provides a comparative overview of these two approaches, with a focus on the well-characterized PWWP1 domain probe this compound and representative small molecules targeting the NSD2 SET domain.
Mechanism of Action: A Divergent Approach to NSD2 Modulation
The strategies for targeting NSD2 diverge at the domain level, leading to different functional consequences.
This compound: A PWWP Domain Antagonist
This compound is not an inhibitor of the NSD2's catalytic activity. Instead, it is a potent and selective chemical probe that targets the N-terminal PWWP1 domain of NSD2.[5] The PWWP domain is a "reader" module that recognizes and binds to specific histone modifications, in this case, histone H3 dimethylated at lysine 36 (H3K36me2). By binding to the PWWP1 domain, this compound acts as an antagonist, disrupting the interaction between NSD2 and H3K36me2-marked nucleosomes. This displacement from chromatin alters the subcellular localization of NSD2, causing it to accumulate in the nucleolus. However, this compound does not directly inhibit the enzymatic activity of the NSD2 SET domain.
NSD2 SET Domain Inhibitors: Directly Targeting Catalysis
In contrast, small molecules targeting the NSD2 SET domain are designed to directly inhibit its histone methyltransferase activity. The SET domain is responsible for transferring a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 36 of histone H3. By binding to the active site of the SET domain, these inhibitors block this catalytic process, leading to a global reduction in H3K36me2 levels. This approach aims to reverse the oncogenic effects driven by the aberrant methyltransferase activity of NSD2.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and representative NSD2 SET domain inhibitors. It is important to note that direct comparisons can be challenging due to variations in assay conditions and the distinct mechanisms of action.
Table 1: Binding Affinity and Potency
| Compound | Target Domain | Assay Type | Value | Reference |
| This compound | PWWP1 | Surface Plasmon Resonance (SPR) | Kd = 80-91 nM | |
| PWWP1 | NanoBRET Cellular Assay | IC50 = 1.09 µM | ||
| KTX-1001 | SET | Surface Plasmon Resonance (SPR) | KD = ~70 nM (SET domain alone) | |
| SET | Surface Plasmon Resonance (SPR) | KD = ~15-18 nM (with nucleosomes or SAM) | ||
| KTX-1029 | SET | Enzymatic Assay | IC50 = 16.0 nM | |
| RK-552 | SET | Cytotoxicity Assay (t(4;14)+ MM cells) | Not specified (effective in vitro and in vivo) | |
| LEM-06 | SET | In vitro Methylation Assay | IC50 = 890 µM |
Table 2: Selectivity Profile
| Compound | Selectivity Notes | Reference |
| This compound | Selective for NSD2-PWWP1 over 15 other human PWWP domains. Does not inhibit a panel of 33 methyltransferases, including the NSD family. | |
| KTX-1001 | Selective for NSD2. | |
| KTX-1029 | Highly selective for MMSET (NSD2) when tested against 25 other histone methyltransferases. | |
| RK-552 | Novel class of NSD2 inhibitor with specific cytotoxicity for MM cells carrying the t(4;14) translocation. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of the key assays used to characterize these compounds.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Protocol Outline:
-
Ligand Immobilization: The protein of interest (e.g., the NSD2 PWWP1 or SET domain) is immobilized on a sensor chip surface.
-
Analyte Injection: A solution containing the small molecule (analyte) is flowed over the sensor surface.
-
Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time as a response.
-
Data Analysis: The binding and dissociation phases are monitored to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd).
NanoBRET™ Assay for Cellular Target Engagement
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure protein-protein interactions in living cells.
Protocol Outline:
-
Cell Transfection: Cells are co-transfected with two plasmids: one encoding the NSD2 domain of interest fused to NanoLuc® luciferase (the BRET donor) and another encoding a binding partner (e.g., histone H3) fused to HaloTag® (the BRET acceptor).
-
Acceptor Labeling: A cell-permeable fluorescent ligand is added, which covalently binds to the HaloTag® protein, creating the fluorescent acceptor.
-
Compound Treatment: The transfected cells are treated with the test compound (e.g., this compound).
-
Substrate Addition and Detection: A substrate for NanoLuc® is added, and the luminescence is measured at two wavelengths corresponding to the donor and acceptor emission peaks.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio upon compound treatment indicates a disruption of the protein-protein interaction, from which an IC50 value can be determined.
Conclusion: Complementary Strategies for Targeting NSD2
This compound and NSD2 SET domain inhibitors represent two distinct and potentially complementary strategies for modulating the function of this important epigenetic regulator.
-
This compound , as a PWWP1 domain antagonist, offers a powerful tool to study the non-catalytic functions of NSD2, particularly its chromatin localization and interactions. Its high selectivity makes it an excellent probe for dissecting the biological roles of the PWWP1 domain. However, it does not directly impact the enzymatic activity of NSD2.
-
NSD2 SET domain inhibitors , such as KTX-1001 and RK-552, are designed to directly block the oncogenic methyltransferase activity of NSD2. This approach has shown promise in preclinical and clinical settings for cancers driven by NSD2 hyperactivation. The development of potent and selective SET domain inhibitors has been challenging but is a rapidly advancing area.
For researchers in drug development, the choice between these strategies depends on the specific therapeutic hypothesis and the desired biological outcome. A combined approach, using both types of molecules, could provide a more comprehensive understanding of NSD2 biology and may offer synergistic therapeutic benefits in the future. This guide provides a foundational comparison to aid in the strategic design of future research and development efforts targeting NSD2 in cancer.
References
Independent Validation of UNC6934: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the chemical probe UNC6934 with available alternatives, supported by experimental data. This compound is a potent and selective antagonist of the NSD2-PWWP1 domain, a critical component in chromatin regulation and a target of interest in oncology research.
This guide summarizes key quantitative data, details experimental protocols for validation, and visualizes essential pathways and workflows to support independent assessment and application of this chemical probe.
Comparison of this compound and Alternatives
This compound was developed as a high-quality chemical probe to investigate the biological functions of the NSD2-PWWP1 domain.[1] Its utility is further defined by comparison with its less potent precursor, a structurally similar negative control, and a more recently developed inhibitor from an independent research group.
| Compound | Target | In Vitro Potency (IC₅₀/K_d) | Cellular Potency (EC₅₀/IC₅₀) | Selectivity Highlights | Key Cellular Effect |
| This compound | NSD2-PWWP1 | K_d = 80 ± 18 nM (SPR) [2] | EC₅₀ = 1.23 ± 0.25 µM (NanoBRET) [1] | Selective over 14 other PWWP domains, including NSD3-PWWP1. [2] | Induces nucleolar accumulation of NSD2. [1] |
| UNC7145 (Negative Control) | N/A | Inactive in SPR and NanoBRET assays. | No significant cellular activity reported. | N/A | No significant effect on NSD2 localization. |
| MR837 (Precursor) | NSD2-PWWP1 | K_d = 3.4 µM | IC₅₀ = 17.13 ± 1.95 µM | Not extensively profiled. | Abrogates histone H3K36me2 binding in cells. |
| Compound 38 | NSD2-PWWP1 | IC₅₀ = 0.11 ± 0.01 µM (AlphaLISA) | IC₅₀ = 6.30 µM (RS4;11 cells), 8.43 µM (KMS11 cells) | Selective over NSD3-PWWP1, DNMT3A-PWWP, ZCWPW1-PWWP. | Inhibits cell proliferation. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism of action and the experimental approaches used for its validation, the following diagrams illustrate key concepts.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol determines the binding affinity and kinetics of this compound to the NSD2-PWWP1 domain.
-
Instrumentation: Biacore T200 or similar.
-
Reagents:
-
Recombinant biotinylated NSD2-PWWP1 domain.
-
SPR running buffer (e.g., HBS-EP+).
-
This compound and control compounds dissolved in DMSO and diluted in running buffer.
-
Sensor chip SA.
-
-
Procedure:
-
Immobilize biotinylated NSD2-PWWP1 onto the surface of a Sensor chip SA.
-
Prepare a dilution series of this compound and control compounds in running buffer with a final DMSO concentration of 1%.
-
Inject the compound solutions over the chip surface at a constant flow rate.
-
Monitor the change in response units (RU) to measure binding.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the dissociation constant (K_d).
-
NanoBRET™ Protein-Protein Interaction (PPI) Assay for Cellular Target Engagement
This assay measures the ability of this compound to disrupt the interaction between NSD2-PWWP1 and histone H3 in living cells.
-
Instrumentation: A plate reader capable of measuring luminescence and fluorescence.
-
Reagents:
-
U2OS cells.
-
Expression vectors for NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3.
-
Transfection reagent.
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
This compound and control compounds.
-
-
Procedure:
-
Co-transfect U2OS cells with the NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3 expression vectors.
-
After 24 hours, add the HaloTag® NanoBRET™ 618 Ligand and incubate.
-
Treat the cells with a serial dilution of this compound or control compounds.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag®-618) signals.
-
Calculate the NanoBRET™ ratio and plot against the compound concentration to determine the EC₅₀ value.
-
Confocal Microscopy for NSD2 Subcellular Localization
This method visualizes the effect of this compound on the localization of endogenous NSD2 within the cell.
-
Instrumentation: A high-resolution confocal microscope.
-
Reagents:
-
U2OS cells.
-
This compound and control compounds.
-
Paraformaldehyde (PFA) for fixing.
-
Permeabilization buffer (e.g., Triton X-100 in PBS).
-
Blocking solution (e.g., bovine serum albumin in PBS).
-
Primary antibody against NSD2.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
-
Procedure:
-
Culture U2OS cells on coverslips.
-
Treat cells with this compound or a control compound for the desired time (e.g., 4 hours).
-
Fix the cells with PFA, permeabilize, and block.
-
Incubate with the primary anti-NSD2 antibody, followed by the fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain.
-
Acquire images using a confocal microscope and analyze the subcellular distribution of the NSD2 signal.
-
AlphaScreen for In Vitro Inhibition of NSD2-PWWP1 and Nucleosome Interaction
This assay quantifies the ability of this compound to disrupt the binding of the NSD2-PWWP1 domain to H3K36me2-containing nucleosomes in a solution-based format.
-
Instrumentation: A plate reader capable of AlphaScreen detection.
-
Reagents:
-
Recombinant GST-tagged NSD2-PWWP1.
-
Biotinylated H3K36me2 mononucleosomes.
-
Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads.
-
Assay buffer.
-
This compound and control compounds.
-
-
Procedure:
-
In a 384-well plate, add GST-NSD2-PWWP1 and biotinylated H3K36me2 nucleosomes.
-
Add a serial dilution of this compound or control compounds.
-
Incubate to allow for binding to reach equilibrium.
-
Add a mixture of Streptavidin-Donor and Glutathione-Acceptor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the signal against the compound concentration to determine the IC₅₀ value.
-
Differential Scanning Fluorimetry (DSF) for Target Engagement and Selectivity
DSF is used to assess the direct binding of this compound to the NSD2-PWWP1 domain and to evaluate its selectivity against other PWWP domains by measuring changes in protein thermal stability.
-
Instrumentation: A real-time PCR instrument capable of fluorescence detection over a temperature gradient.
-
Reagents:
-
Purified NSD2-PWWP1 and other PWWP domains.
-
SYPRO Orange dye.
-
Assay buffer.
-
This compound and control compounds.
-
-
Procedure:
-
Prepare a reaction mixture containing the purified protein, SYPRO Orange dye, and either this compound or a control compound in the assay buffer.
-
Place the mixture in a 96- or 384-well PCR plate.
-
Use a real-time PCR instrument to heat the plate in small increments and measure the fluorescence at each temperature.
-
The melting temperature (T_m) is the midpoint of the unfolding transition.
-
A significant increase in T_m in the presence of the compound indicates binding. This can be used to assess selectivity by testing against a panel of other PWWP domains.
-
Chemical Proteomics for In-Cell Target Identification
This approach is employed to confirm that this compound selectively engages with NSD2 in a complex cellular environment.
-
Procedure:
-
Synthesize a clickable or photo-affinity-labeled version of this compound.
-
Treat cells with this probe.
-
Lyse the cells and use click chemistry or UV crosslinking to attach a reporter tag (e.g., biotin).
-
Enrich the protein-probe complexes using affinity purification (e.g., streptavidin beads).
-
Identify the enriched proteins using mass spectrometry.
-
In a competitive binding experiment, pre-treatment with an excess of unlabeled this compound should lead to a decrease in the enrichment of the target protein, confirming specific binding.
-
References
Safety Operating Guide
Essential Safety and Disposal Guidance for UNC6934
Key Properties of UNC6934
A summary of the pertinent chemical data for this compound is provided below. This information is crucial for understanding its behavior and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Weight | 443.46 g/mol |
| Solubility | Soluble in DMSO (22 mg/mL, 49.6 mM) |
| Chemical Formula | C24H21N5O4 |
Disposal of Liquid Waste
Solutions containing this compound, particularly those dissolved in dimethyl sulfoxide (DMSO), must be disposed of as hazardous chemical waste. DMSO is a combustible liquid and can readily penetrate the skin, potentially carrying dissolved chemicals into the body.
Procedure for Liquid Waste Disposal:
-
Segregation: Collect all waste solutions containing this compound and DMSO in a designated, leak-proof container. This container should be separate from other waste streams, such as halogenated solvents or aqueous waste, unless otherwise directed by your institution's EHS office.
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," and the full chemical names of all contents (i.e., "this compound" and "Dimethyl Sulfoxide") with their estimated concentrations or volumes must be listed.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.
-
Disposal Request: Once the container is full, or in accordance with your institution's guidelines, submit a request for hazardous waste pickup through your EHS department.
Do not dispose of this compound or its solutions down the sink.
Disposal of Solid Waste
Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, requires careful handling and disposal.
Procedure for Solid Waste Disposal:
-
Collection: Place all chemically contaminated solid waste into a designated, clearly labeled hazardous waste container. This is often a puncture-resistant container or a pail lined with a durable plastic bag.
-
Labeling: The container must be labeled as "Hazardous Waste" and should indicate the chemical contaminants (this compound).
-
Empty Vials: The original vials that contained this compound should be triple-rinsed with a suitable solvent (such as DMSO). The rinsate from this process must be collected and disposed of as liquid hazardous waste. After rinsing, the defaced or removed label on the empty vial can typically be disposed of in the regular trash, but institutional policies may vary.
-
Disposal: Once the solid waste container is full, seal it and request a pickup from your EHS department.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
It is imperative for all laboratory personnel to be trained on their institution's specific chemical waste management procedures. When in doubt, always consult with your institution's Environmental Health and Safety department before proceeding with the disposal of any chemical waste.
Personal protective equipment for handling UNC6934
Essential Safety and Handling Guide for UNC6934
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a chemical probe targeting the N-terminal PWWP domain of NSD2.[1][2][3] Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₁N₅O₄ | [4] |
| Molecular Weight | 443.45 g/mol | [4] |
| Purity | >98% | |
| Solubility | Soluble in DMSO | |
| Kd (SPR) for NSD2-PWWP1 | 80 nM | |
| Cellular IC₅₀ (NanoBRET) | 1.09 µM (in U2OS cells) |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is mandatory:
-
Eye and Face Protection : Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are required. A face shield should be worn over safety glasses when there is a risk of splashing, such as when preparing stock solutions.
-
Hand Protection : Disposable nitrile gloves are suitable for providing short-term protection against a broad range of chemicals. For tasks with a higher risk of exposure, consider double-gloving. Always inspect gloves for any signs of degradation before use and change them immediately upon any contact with the chemical.
-
Body Protection : A fully fastened lab coat, preferably a Nomex® or similar flame-resistant coat, should be worn to protect the skin. Long pants and closed-toe shoes are also required to cover any exposed skin on the lower body.
-
Respiratory Protection : While engineering controls like fume hoods are the primary method for controlling airborne exposure, a respirator may be necessary if these controls are not sufficient. The use of a respirator requires annual medical evaluations and fit testing.
Figure 1. PPE Selection Workflow for this compound Handling
Operational Plan: Step-by-Step Handling Procedures
1. Preparation of Stock Solutions
-
Engineering Controls : All weighing and reconstitution of solid this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.
-
Procedure :
-
Don all required PPE as outlined above.
-
Carefully weigh the desired amount of this compound powder.
-
This compound is soluble in DMSO. Prepare a stock solution by dissolving the compound in fresh, anhydrous DMSO. For example, a 10 mM stock can be prepared for use in cell-based assays.
-
Ensure the compound is fully dissolved by vortexing or gentle sonication.
-
Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
2. Use in Cell-Based Assays
-
Concentration : The recommended concentration for cell-based assays is up to 5 µM for longer incubation times, as no cytotoxicity has been observed up to this concentration. For shorter-term experiments, concentrations up to 12.5 µM have been used.
-
Procedure :
-
Thaw the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in cell culture media.
-
Add the diluted compound to the cells and incubate for the desired period. A 4-hour incubation has been used to observe the disruption of the NSD2-PWWP1 interaction with H3K36me2 nucleosomes.
-
Figure 2. Experimental Workflow for this compound
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
Unused solid this compound and concentrated stock solutions should be disposed of as chemical waste.
-
Collect these materials in a designated, properly labeled, and sealed waste container.
-
Follow your institution's guidelines for chemical waste disposal, which typically involves collection by the Environmental Health and Safety (EHS) department.
-
-
Contaminated Materials :
-
Solid Waste : All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and tubes, should be collected in a designated hazardous waste container.
-
Liquid Waste : Aqueous solutions containing this compound, such as cell culture media, should be collected and disposed of as chemical waste. Do not pour solutions containing this compound down the drain unless specifically permitted by your institution's EHS guidelines.
-
Sharps : Any sharps, such as needles or contaminated glassware, must be placed in a designated, puncture-resistant sharps container for disposal.
-
Figure 3. Disposal Plan for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
